M3686
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C21H18F3N5O2 |
|---|---|
Molekulargewicht |
429.4 g/mol |
IUPAC-Name |
[(3S)-3-hydroxypyrrolidin-1-yl]-[2-methyl-4-[4-(trifluoromethyl)phenyl]triazolo[4,5-b]indol-7-yl]methanone |
InChI |
InChI=1S/C21H18F3N5O2/c1-27-25-18-16-10-12(20(31)28-9-8-15(30)11-28)2-7-17(16)29(19(18)26-27)14-5-3-13(4-6-14)21(22,23)24/h2-7,10,15,30H,8-9,11H2,1H3/t15-/m0/s1 |
InChI-Schlüssel |
PCCIBQMLPNTFDC-HNNXBMFYSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
M3686: A Deep Dive into the Mechanism of a Selective TEAD1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism of action of M3686, a potent and selective inhibitor of the TEA Domain Transcription Factor 1 (TEAD1). This compound represents a significant advancement in the pursuit of targeted therapies for cancers driven by the Hippo signaling pathway. This document details the molecular interactions, cellular effects, and preclinical efficacy of this compound, offering a comprehensive resource for researchers in oncology and drug development.
Core Mechanism of Action: P-Site Binding and Allosteric Inhibition
This compound is an amide-based compound derived from its parent molecule, MSC-4106.[1][2] Its primary mechanism of action involves binding to the central lipid pocket, also known as the P-site, of TEAD transcription factors.[1][2] This binding is crucial for the subsequent disruption of the YAP/TAZ-TEAD transcriptional complex, a key driver of cell proliferation and tumorigenesis in various cancers.[3]
Hydrogen/deuterium exchange mass spectrometry (HDX-MS) studies on the parent compound, MSC-4106, revealed that binding to the P-site induces a rigidification of peripheral areas of the TEAD protein. This conformational change is critical for impeding the interaction with co-activators like YAP and TAZ. Unlike native fatty acids that increase the protein dynamics of cofactor-binding interfaces, this compound and similar artificial P-site binders stabilize a conformation of TEAD that is unfavorable for co-activator binding. This allosteric inhibition effectively shuts down the transcription of pro-proliferative and anti-apoptotic genes.
Quantitative Data Summary
This compound demonstrates potent and selective inhibitory activity against TEAD1. The following tables summarize the key quantitative data for this compound and its parent compound, MSC-4106.
Table 1: In Vitro Inhibitory Activity
| Compound | Target | Assay | IC50 | Reference |
| This compound | TEAD1 | Biochemical Assay | 51 nM | |
| This compound | NCI-H226 Cells | Cell Viability | 0.06 µM |
Table 2: In Vivo Efficacy
| Compound | Xenograft Model | Effect | Reference |
| This compound | NCI-H226 | Strong anti-tumor effects | |
| This compound | NCI-H226 | AUC-driven efficacy |
Detailed Experimental Protocols
This section outlines the methodologies for the key experiments cited in the evaluation of this compound.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay is a standard method for quantifying the interaction between TEAD and YAP/TAZ in a high-throughput format.
-
Objective: To measure the ability of this compound to disrupt the TEAD1-YAP/TAZ interaction.
-
Materials:
-
Recombinant human TEAD1 protein (tagged, e.g., with His or GST).
-
Fluorescently labeled peptide corresponding to the TEAD-binding domain of YAP or TAZ.
-
Lanthanide-labeled antibody specific for the TEAD1 tag (e.g., anti-His-Europium).
-
Acceptor fluorophore-labeled streptavidin (if using a biotinylated YAP/TAZ peptide).
-
Assay buffer (e.g., HEPES-buffered saline with detergent).
-
384-well microplates.
-
TR-FRET plate reader.
-
-
Protocol:
-
A solution of TEAD1 protein and the lanthanide-labeled antibody is prepared in assay buffer.
-
Serial dilutions of this compound are prepared in DMSO and added to the microplate wells.
-
The TEAD1/antibody mixture is added to the wells containing this compound and incubated for a defined period (e.g., 30 minutes) at room temperature to allow for compound binding.
-
The fluorescently labeled YAP/TAZ peptide is added to all wells.
-
The plate is incubated for a further period (e.g., 60 minutes) to allow for protein-peptide interaction to reach equilibrium.
-
The TR-FRET signal is measured using a plate reader with an excitation wavelength of 340 nm and emission wavelengths of 615 nm (Europium) and 665 nm (acceptor fluorophore).
-
The ratio of the acceptor to donor emission is calculated, and IC50 values are determined by plotting the signal ratio against the compound concentration.
-
NCI-H226 Cell Viability Assay
This assay determines the cytotoxic or cytostatic effects of this compound on a cancer cell line known to be dependent on YAP/TAZ-TEAD signaling.
-
Objective: To determine the IC50 of this compound in the NCI-H226 human mesothelioma cell line.
-
Materials:
-
NCI-H226 cells.
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
96-well cell culture plates.
-
This compound stock solution in DMSO.
-
Cell viability reagent (e.g., CellTiter-Glo®, resazurin).
-
Plate reader capable of measuring luminescence or fluorescence.
-
-
Protocol:
-
NCI-H226 cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
A serial dilution of this compound is prepared in cell culture medium.
-
The medium from the cell plates is replaced with the medium containing the this compound dilutions. A vehicle control (DMSO) is also included.
-
The plates are incubated for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
The cell viability reagent is added to each well according to the manufacturer's instructions.
-
After a short incubation, the luminescence or fluorescence is measured using a plate reader.
-
The data is normalized to the vehicle control, and the IC50 value is calculated using a non-linear regression analysis.
-
NCI-H226 Xenograft Model
This in vivo model is used to assess the anti-tumor efficacy of this compound in a living organism.
-
Objective: To evaluate the in vivo anti-tumor activity of this compound.
-
Materials:
-
NCI-H226 cells.
-
Immunocompromised mice (e.g., athymic nude or NSG mice).
-
Matrigel or similar extracellular matrix.
-
This compound formulation for in vivo administration.
-
Vehicle control.
-
Calipers for tumor measurement.
-
-
Protocol:
-
NCI-H226 cells are harvested and resuspended in a mixture of sterile PBS and Matrigel.
-
A specific number of cells (e.g., 5 x 10^6) is subcutaneously injected into the flank of each mouse.
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Mice are randomized into treatment and control groups.
-
This compound is administered to the treatment group according to a predetermined dosing schedule and route (e.g., oral gavage, intraperitoneal injection). The control group receives the vehicle.
-
Tumor volume and body weight are measured regularly (e.g., twice a week). Tumor volume is calculated using the formula: (length x width²)/2.
-
The study is terminated when tumors in the control group reach a predetermined size or at a specified time point.
-
Tumor growth inhibition (TGI) is calculated to determine the efficacy of this compound.
-
Conclusion
This compound is a promising, selective TEAD1 inhibitor that demonstrates a clear mechanism of action through P-site binding and allosteric inhibition of the YAP/TAZ-TEAD interaction. Its potent in vitro activity and significant in vivo efficacy in a relevant cancer model underscore its potential as a therapeutic agent. The data and protocols presented in this guide provide a solid foundation for further research and development of this compound and other next-generation TEAD inhibitors.
References
M3686: A Potent and Selective TEAD1 Inhibitor for Targeting the Hippo Signaling Pathway
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis.[1] Its dysregulation is implicated in the development and progression of various cancers. The transcriptional coactivators Yes-associated protein (YAP) and its paralog TAZ are the main downstream effectors of the Hippo pathway.[2] When the pathway is inactive, YAP/TAZ translocate to the nucleus and bind to the TEA domain (TEAD) family of transcription factors (TEAD1-4) to drive the expression of genes that promote cell growth and inhibit apoptosis. Consequently, inhibiting the interaction between YAP/TAZ and TEAD has emerged as a promising therapeutic strategy for cancers with aberrant Hippo pathway signaling. M3686 is a potent and selective small molecule inhibitor of TEAD1, demonstrating significant anti-tumor effects in preclinical models. This technical guide provides a comprehensive overview of the role of this compound in the Hippo signaling pathway, its mechanism of action, quantitative data, and detailed experimental protocols.
The Hippo Signaling Pathway and the Role of this compound
The core of the Hippo pathway consists of a kinase cascade involving the MST1/2 and LATS1/2 kinases. When the pathway is active, LATS1/2 phosphorylate YAP and TAZ, leading to their cytoplasmic sequestration and degradation, thus preventing their interaction with TEAD in the nucleus. In many cancers, this kinase cascade is inactivated, resulting in the constitutive nuclear localization of YAP/TAZ and activation of TEAD-mediated transcription.
This compound intervenes at the final step of this pathway. It is a potent and selective inhibitor of TEAD1, with weaker binding activity towards TEAD3. By binding to TEAD, this compound allosterically inhibits the protein-protein interaction between YAP/TAZ and TEAD, thereby preventing the formation of the transcriptional complex and subsequent expression of oncogenic target genes.
Quantitative Data
The following tables summarize the key quantitative data for this compound, demonstrating its potency and selectivity.
| Parameter | Value | Assay | Reference |
| TEAD1 IC50 | 51 nM | Biochemical Assay | [3] |
| TEAD3 Binding | Weaker than TEAD1 | Biochemical Assay | [3] |
| NCI-H226 Cell Viability IC50 | 0.06 µM | Cell-based Assay | [3] |
| Model | Treatment | Outcome | Reference |
| NCI-H226 Xenograft | This compound | Strong anti-tumor effects |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard techniques used for the evaluation of TEAD inhibitors.
Biochemical TEAD Inhibition Assay (Representative Protocol)
This assay measures the ability of a compound to inhibit the binding of YAP to TEAD. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Reagents:
-
Recombinant human TEAD1 protein (tagged, e.g., with GST)
-
Biotinylated peptide derived from the YAP binding motif
-
Europium-labeled anti-tag antibody (e.g., anti-GST)
-
Streptavidin-conjugated acceptor fluorophore (e.g., APC)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20)
-
This compound or other test compounds
-
-
Procedure:
-
Add assay buffer to a 384-well plate.
-
Add test compound at various concentrations.
-
Add recombinant TEAD1 protein and incubate for 15 minutes at room temperature.
-
Add biotinylated YAP peptide and incubate for 30 minutes at room temperature.
-
Add the detection reagents (Europium-labeled antibody and streptavidin-APC) and incubate for 60 minutes at room temperature in the dark.
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (acceptor emission / donor emission).
-
Plot the TR-FRET ratio against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell Viability Assay (Representative Protocol)
This assay determines the effect of a compound on the proliferation of cancer cells that are dependent on YAP/TAZ-TEAD signaling, such as the NCI-H226 mesothelioma cell line.
-
Reagents:
-
NCI-H226 cells
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound or other test compounds
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
-
Procedure:
-
Seed NCI-H226 cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to attach overnight.
-
Treat the cells with a serial dilution of the test compound.
-
Incubate the cells for 72 hours.
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence signal of treated cells to the vehicle-treated control.
-
Plot the percentage of viable cells against the compound concentration and determine the IC50 value using a non-linear regression model.
-
NCI-H226 Xenograft Model (Representative Protocol)
This in vivo model assesses the anti-tumor efficacy of a compound in a living organism.
-
Animal Model:
-
Immunocompromised mice (e.g., athymic nude or NSG mice)
-
-
Procedure:
-
Subcutaneously implant NCI-H226 cells (e.g., 5 x 106 cells in Matrigel) into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm3).
-
Randomize the mice into treatment and control groups.
-
Administer the test compound (this compound) and vehicle control to the respective groups via an appropriate route (e.g., oral gavage) at a predetermined dose and schedule.
-
Monitor tumor volume and body weight regularly (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width2) / 2.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic biomarker analysis).
-
-
Data Analysis:
-
Plot the mean tumor volume over time for each group.
-
Calculate the tumor growth inhibition (TGI) for the treated groups compared to the control group.
-
Mechanism of Action Visualization
This compound functions by directly binding to the TEAD1 protein, which prevents the recruitment of the YAP/TAZ co-activators. This disruption of the YAP/TAZ-TEAD complex is the key to its anti-cancer activity.
Clinical Development Status
As of the latest available information, there are no public records of this compound entering clinical trials. The compound is currently characterized as a preclinical candidate.
Conclusion
This compound is a promising preclinical TEAD1 inhibitor with potent and selective activity against the Hippo signaling pathway. Its ability to disrupt the YAP/TAZ-TEAD interaction translates to significant anti-tumor efficacy in YAP-dependent cancer models. The data and protocols presented in this guide provide a valuable resource for researchers and drug developers working on novel cancer therapeutics targeting the Hippo pathway. Further investigation into the selectivity profile across all TEAD paralogs and the exploration of its therapeutic potential in a broader range of cancer models are warranted.
References
M3686 (CAS: 2738550-24-6): A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
M3686 is a potent and selective inhibitor of TEA Domain Transcription Factor 1 (TEAD1), a key downstream component of the Hippo signaling pathway.[1][2][3] The Hippo pathway is a critical regulator of organ size, cell proliferation, and apoptosis, and its dysregulation is frequently implicated in the development and progression of various cancers. This compound represents a promising therapeutic agent by targeting the transcriptional activity of TEADs, which are often hijacked by the oncogenic co-activators YAP and TAZ in Hippo-deficient tumors. This document provides a comprehensive technical overview of this compound, including its mechanism of action, available quantitative data, and relevant experimental methodologies.
Physicochemical Properties
| Property | Value |
| CAS Number | 2738550-24-6 |
| Molecular Formula | C₂₁H₁₈F₃N₅O₂ |
| Molecular Weight | 429.40 g/mol |
Mechanism of Action
This compound is an amide-based compound that has been optimized from its precursor, MSC-4106.[4] It functions as a TEAD1-selective inhibitor by binding to the central palmitoylation pocket (P-site) of the TEAD protein.[4] This binding allosterically inhibits the interaction between TEAD1 and its transcriptional co-activators, YAP and TAZ. In many cancers with a dysregulated Hippo pathway, the YAP/TAZ-TEAD complex drives the expression of genes that promote cell proliferation and suppress apoptosis. By disrupting this complex, this compound effectively suppresses the transcription of these target genes, leading to an anti-tumor effect.
The Hippo Signaling Pathway and this compound's Point of Intervention
Caption: this compound inhibits the YAP/TAZ-TEAD complex in the nucleus.
Quantitative Data
In Vitro Activity
| Compound | Target | Assay | IC₅₀ | Cell Line | Reference |
| This compound | TEAD1 | Biochemical Assay | 51 nM | - | |
| This compound | Cell Viability | Cell-based Assay | 0.06 µM | NCI-H226 | |
| This compound | TEAD3 | Biochemical Assay | Weaker binding activity | - |
In Vivo Efficacy and Pharmacokinetics
While specific pharmacokinetic parameters for this compound are not publicly available, it has been shown to exhibit AUC-driven efficacy in NCI-H226 xenograft models. Notably, this compound has an improved 25-fold lower human dose prediction compared to its precursor, MSC-4106.
Experimental Protocols
NCI-H226 Xenograft Model for Efficacy Studies
The following is a generalized protocol for a xenograft study using the NCI-H226 cell line. Specific parameters for studies involving this compound may vary.
Caption: Workflow for an NCI-H226 xenograft study.
Protocol Steps:
-
Cell Culture: NCI-H226 cells are cultured in appropriate media and conditions to ensure exponential growth.
-
Cell Preparation: Cells are harvested, washed, and resuspended in a suitable medium, often mixed with Matrigel, to a specific concentration (e.g., 1 x 10⁶ cells/100 µL).
-
Implantation: The cell suspension is subcutaneously injected into the flank of immunocompromised mice (e.g., athymic nude mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³), with tumor volume measured regularly using calipers.
-
Randomization: Mice are randomized into control (vehicle) and treatment groups.
-
Treatment: this compound is administered according to the study design (e.g., daily oral gavage).
-
Monitoring: Tumor volume and body weight are monitored throughout the study.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size.
-
Analysis: Tumors are excised, weighed, and processed for pharmacodynamic and biomarker analysis (e.g., qPCR for TEAD target genes).
Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) for Target Engagement
HDX-MS can be employed to confirm the binding of this compound to TEAD1 and to map the binding site. The following is a generalized workflow.
Caption: Workflow for an HDX-MS experiment.
Protocol Steps:
-
Sample Preparation: Solutions of TEAD1 with and without this compound are prepared.
-
Deuterium Labeling: The samples are diluted in a D₂O-containing buffer for various time points, allowing for the exchange of amide protons with deuterium.
-
Quenching: The exchange reaction is stopped by rapidly lowering the pH and temperature.
-
Digestion: The protein is digested into peptides using an online pepsin column.
-
LC-MS Analysis: The peptides are separated by UPLC and their masses are measured by a mass spectrometer.
-
Data Analysis: The deuterium uptake for each peptide is calculated and compared between the this compound-bound and unbound states. Regions with reduced deuterium uptake in the presence of this compound indicate binding or conformational changes.
Synthesis
A detailed, publicly available synthesis protocol for this compound has not been identified. It is described as an amide derivative of MSC-4106, suggesting its synthesis involves standard amide coupling reactions from a carboxylic acid precursor.
Clinical Development
As of the latest available information, there are no public records of this compound entering clinical trials.
Conclusion
This compound is a potent and selective TEAD1 inhibitor with a clear mechanism of action and demonstrated anti-tumor activity in preclinical models. Its development from MSC-4106 has led to an improved predicted human dose. While further data on its pharmacokinetics and a detailed synthesis protocol would be beneficial for the research community, the existing information strongly supports its potential as a therapeutic agent for cancers driven by a dysregulated Hippo pathway. The experimental workflows provided herein offer a foundation for researchers to further investigate the properties and efficacy of this compound.
References
M3686: A Potent and Selective YAP-TEAD Interaction Inhibitor for Cancer Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The Hippo signaling pathway and its downstream effectors, Yes-associated protein (YAP) and Transcriptional Enhancer Activator Domain (TEAD), have emerged as critical regulators of cell proliferation and tumorigenesis. The interaction between YAP and TEAD transcription factors is a key node for oncogenic signaling in various cancers. M3686 is a potent and selective small molecule inhibitor of the YAP-TEAD interaction, demonstrating significant anti-tumor activity in preclinical models. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical data, and detailed experimental protocols to facilitate further research and development in this promising area of cancer therapy.
Introduction
The Hippo signaling pathway is a crucial regulator of organ size and tissue homeostasis. Its dysregulation leads to the nuclear translocation and activation of the transcriptional co-activator YAP. In the nucleus, YAP binds to TEAD family transcription factors (TEAD1-4), driving the expression of genes that promote cell proliferation, survival, and inhibit apoptosis, thereby contributing to cancer development and progression. The YAP-TEAD protein-protein interaction (PPI) represents a compelling therapeutic target for cancers with aberrant Hippo pathway signaling.
This compound has been identified as a potent and selective inhibitor of the YAP-TEAD interaction, specifically targeting the TEAD1 isoform with high affinity. This document serves as a technical resource for researchers, providing detailed information on the biochemical and cellular activity of this compound, its in vivo efficacy, and the experimental methodologies used for its characterization.
Mechanism of Action
This compound functions by directly inhibiting the interaction between YAP and TEAD. It is a selective inhibitor of TEAD1, with weaker activity against TEAD3. By binding to TEAD, this compound prevents the recruitment of YAP, thereby blocking the formation of the oncogenic YAP-TEAD transcriptional complex. This leads to the downregulation of TEAD target genes and subsequent inhibition of tumor cell growth.
Caption: The Hippo signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and its precursor, MSC-4106.
Table 1: In Vitro Activity of this compound
| Parameter | TEAD1 IC50 (nM) | TEAD3 IC50 (nM) | NCI-H226 Cell Viability IC50 (µM) |
| This compound | 51 | Weaker binding activity | 0.06 |
Table 2: In Vivo Efficacy and Pharmacokinetic Properties of this compound
| Compound | In Vivo Model | Efficacy | Human Dose Prediction |
| This compound | NCI-H226 Xenograft | AUC-driven efficacy | 25-fold lower than MSC-4106 |
| MSC-4106 | NCI-H226 Xenograft | Efficacious | - |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay is used to measure the inhibitory effect of compounds on the YAP-TEAD protein-protein interaction.
-
Principle: TR-FRET technology is based on the energy transfer between a donor fluorophore (e.g., Europium cryptate) and an acceptor fluorophore (e.g., XL665) when they are in close proximity. In this assay, one of the interacting partners (e.g., TEAD) is labeled with the donor and the other (e.g., YAP) with the acceptor. Inhibition of the interaction by a compound like this compound leads to a decrease in the FRET signal.
-
General Protocol:
-
Recombinant, purified YAP and TEAD proteins are used. One protein is tagged with a donor fluorophore (e.g., via an anti-tag antibody conjugated to the donor) and the other with an acceptor fluorophore.
-
The assay is typically performed in a 384-well plate format.
-
A dilution series of the test compound (e.g., this compound) is prepared in an appropriate assay buffer.
-
The labeled proteins are incubated with the test compound for a specified period at room temperature.
-
The TR-FRET signal is read using a plate reader capable of time-resolved fluorescence detection, with an excitation wavelength appropriate for the donor and emission wavelengths for both donor and acceptor.
-
IC50 values are calculated from the dose-response curves.
-
Cell Viability Assay
This assay determines the effect of this compound on the viability of cancer cell lines, such as the YAP-dependent NCI-H226 cell line.
-
Principle: A common method is the use of a reagent such as resazurin (B115843) or a tetrazolium salt (e.g., MTS), which is reduced by metabolically active cells to a fluorescent or colored product, respectively. The amount of product formed is proportional to the number of viable cells.
-
General Protocol (using Resazurin):
-
NCI-H226 cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
A serial dilution of this compound is prepared in cell culture medium.
-
The cells are treated with the different concentrations of this compound and incubated for a specified period (e.g., 72 hours).
-
A resazurin-based reagent is added to each well, and the plate is incubated for a few hours at 37°C.
-
Fluorescence is measured using a plate reader with the appropriate excitation and emission wavelengths.
-
Cell viability is expressed as a percentage of the untreated control, and IC50 values are determined.
-
NCI-H226 Xenograft Model
This in vivo model is used to evaluate the anti-tumor efficacy of this compound.
-
Principle: Human cancer cells (NCI-H226) are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time.
-
General Protocol:
-
Female athymic nude mice are typically used.
-
NCI-H226 cells are cultured, harvested, and resuspended in a suitable medium, often mixed with Matrigel to enhance tumor formation.
-
The cell suspension is subcutaneously injected into the flank of each mouse.
-
Tumors are allowed to grow to a palpable size.
-
Mice are randomized into treatment and control groups.
-
This compound is administered to the treatment group via a clinically relevant route (e.g., oral gavage) at a specified dose and schedule. The control group receives the vehicle.
-
Tumor volume and body weight are measured regularly.
-
The study is concluded when tumors in the control group reach a predetermined size, and the tumor growth inhibition (TGI) is calculated.
-
Experimental Workflows and Logical Relationships
The following diagrams illustrate the workflow for identifying and characterizing YAP-TEAD inhibitors and the logical relationship of the Hippo pathway.
Drug Discovery and Development Workflow for YAP-TEAD Inhibitors
Caption: A generalized workflow for the discovery and development of YAP-TEAD inhibitors.
Conclusion
This compound is a promising, potent, and selective inhibitor of the YAP-TEAD interaction with demonstrated anti-tumor activity in preclinical models. Its favorable preclinical profile suggests its potential as a therapeutic agent for cancers driven by aberrant Hippo pathway signaling. This technical guide provides a foundational resource for scientists and researchers to further investigate this compound and the broader field of YAP-TEAD inhibition. The detailed experimental protocols and data summaries are intended to facilitate the design of future studies and accelerate the translation of these findings into clinical applications.
An In-depth Technical Guide to M3686 and its Parent Compound MSC-4106: Potent Modulators of the Hippo-YAP/TAZ-TEAD Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis. Its dysregulation is implicated in the development and progression of various cancers. The transcriptional co-activators Yes-associated protein (YAP) and transcriptional co-activator with PDZ-binding motif (TAZ) are the primary downstream effectors of this pathway. Their interaction with the TEA domain (TEAD) family of transcription factors is essential for their oncogenic activity. This technical guide provides a comprehensive overview of two potent inhibitors of the YAP/TAZ-TEAD interaction: MSC-4106 and its optimized amide analogue, M3686. This document details their mechanism of action, presents key quantitative data, outlines experimental protocols, and visualizes the associated signaling pathways and experimental workflows.
Introduction
The Hippo pathway, when active, phosphorylates and promotes the cytoplasmic retention and degradation of YAP and TAZ. In many cancers, this pathway is inactivated, leading to the nuclear translocation of YAP/TAZ. In the nucleus, YAP/TAZ bind to TEAD transcription factors, driving the expression of genes that promote cell proliferation and survival.[1] The direct inhibition of the YAP/TAZ-TEAD protein-protein interaction has emerged as a promising therapeutic strategy.
MSC-4106 was identified as a potent, orally active small molecule inhibitor that binds to the central lipid pocket of TEAD, a site critical for its proper function and interaction with YAP/TAZ.[2][3] This binding allosterically inhibits the YAP/TAZ-TEAD interaction and TEAD auto-palmitoylation, a post-translational modification essential for TEAD stability and activity.[4][5]
This compound is an amide-based analogue of MSC-4106, developed through structural optimization to improve upon the pharmacokinetic and efficacy profile of the parent compound.[6][7] Notably, this compound demonstrates enhanced potency and a significantly improved human dose prediction compared to MSC-4106.[6]
Mechanism of Action
Both this compound and MSC-4106 function by binding to the conserved lipid pocket (P-site) of TEAD transcription factors.[2][6] This binding event induces a conformational change in TEAD that prevents its interaction with the transcriptional co-activators YAP and TAZ. By disrupting the formation of the YAP/TAZ-TEAD transcriptional complex, these inhibitors effectively block the downstream signaling cascade that leads to oncogenic gene expression.[8] Furthermore, binding to the lipid pocket interferes with the auto-palmitoylation of TEAD, a crucial modification for its stability and function.[4][5]
Quantitative Data
The following tables summarize the key quantitative data for this compound and its parent compound MSC-4106, highlighting the improved profile of this compound.
Table 1: In Vitro Potency and Cellular Activity
| Compound | Target | Assay Type | IC50 | Cell Line | Assay Type | IC50 |
| This compound | TEAD1 | Biochemical | 51 nM[9] | NCI-H226 | Cell Viability | 0.06 µM[9][10] |
| MSC-4106 | TEAD1 | Biochemical | - | NCI-H226 | Cell Viability | - |
| TEAD3 | Biochemical | Weaker binding than TEAD1[9] | SK-HEP-1 | Reporter | 4 nM[4] | |
| TEAD (pan) | TEAD Auto-palmitoylation | Potent Inhibition[4] | NCI-H266 | Cell Viability | 14 nM[4] |
Note: Direct comparative IC50 values for MSC-4106 against TEAD1 in the same biochemical assay as this compound were not available in the reviewed literature.
Table 2: In Vivo Efficacy in NCI-H226 Xenograft Model
| Compound | Dosage | Administration | Outcome |
| This compound | Not specified | Not specified | Strong anti-tumor effects[9][10] |
| MSC-4106 | 5 mg/kg/day | Oral | Tumor growth controlled[11] |
| 100 mg/kg/day | Oral | Tumor regression[11] |
Table 3: Pharmacokinetic Parameters
| Compound | Species | Administration | Bioavailability (F%) | t1/2 (h) |
| This compound | Human (predicted) | - | Improved 25-fold lower dose prediction than MSC-4106[6][7] | - |
| MSC-4106 | Mouse | Oral | >90%[11] | 45[11] |
| Rat | Oral | 80%[11] | 40[11] | |
| Dog | Oral | 18%[11] | 3.6[11] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound and MSC-4106.
TEAD Auto-palmitoylation Assay
This assay assesses the ability of the compounds to inhibit the auto-palmitoylation of TEAD, a critical post-translational modification.
-
Principle: Recombinant TEAD protein is incubated with a palmitoyl-CoA analog containing a chemical handle (e.g., an alkyne). The transfer of this modified palmitate to TEAD is then detected by a "click" reaction with a reporter molecule (e.g., biotin-azide), followed by western blot analysis.
-
Protocol:
-
Purified recombinant TEAD protein is pre-incubated with varying concentrations of this compound, MSC-4106, or DMSO (vehicle control) for 30 minutes at room temperature.
-
Alkyne-palmitoyl-CoA is added to a final concentration of 2 µM, and the reaction is incubated for 1 hour at 37°C.
-
The reaction is quenched by the addition of 1% SDS.
-
A click chemistry reaction cocktail containing biotin-azide, copper (II) sulfate, and a reducing agent is added, and the mixture is incubated for 1 hour at room temperature to conjugate biotin (B1667282) to the palmitoylated TEAD.
-
Proteins are separated by SDS-PAGE and transferred to a nitrocellulose membrane.
-
Palmitoylated TEAD is detected using streptavidin-HRP, and total TEAD is detected using a specific anti-TEAD antibody.
-
The ratio of palmitoylated to total TEAD is quantified to determine the inhibitory effect of the compounds.[12][13]
-
Cellular Viability Assay (e.g., NCI-H226)
This assay measures the effect of the compounds on the proliferation and survival of cancer cells that are dependent on YAP/TAZ-TEAD signaling.
-
Principle: NCI-H226 cells, which have a mutation in the Hippo pathway and are dependent on YAP/TAZ-TEAD for survival, are treated with the compounds. Cell viability is then assessed using a colorimetric or luminescent method.
-
Protocol:
-
NCI-H226 cells are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
The culture medium is replaced with fresh medium containing serial dilutions of this compound, MSC-4106, or DMSO.
-
Cells are incubated for 72-96 hours.
-
Cell viability is measured using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), according to the manufacturer's instructions.
-
Luminescence is read on a plate reader, and the data is normalized to the DMSO-treated control wells to calculate the IC50 values.[2][14]
-
In Vivo Xenograft Efficacy Study
This study evaluates the anti-tumor activity of the compounds in a living organism.
-
Principle: Human cancer cells (NCI-H226) are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the compounds, and tumor growth is monitored over time.
-
Protocol:
-
Female athymic nude mice are subcutaneously inoculated with 5 x 10^6 NCI-H226 cells.
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Mice are randomized into treatment groups (e.g., vehicle control, this compound, MSC-4106 at various doses).
-
Compounds are administered orally once daily.
-
Tumor volume and body weight are measured twice weekly.
-
The study is continued for a predefined period (e.g., 28 days) or until tumors in the control group reach a maximum allowable size.
-
At the end of the study, tumors are excised and weighed.[4][15]
-
References
- 1. Assays Used for Discovering Small Molecule Inhibitors of YAP Activity in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Celastrol as a Novel YAP-TEAD Inhibitor for Cancer Therapy by High Throughput Screening with Ultrasensitive YAP/TAZ–TEAD Biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Autopalmitoylation of TEAD Proteins Regulates Transcriptional Output of Hippo Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An allosteric pan-TEAD inhibitor blocks oncogenic YAP/TAZ signaling and overcomes KRAS G12C inhibitor resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. MoA Studies of the TEAD P-Site Binding Ligand MSC-4106 and Its Optimization to TEAD1-Selective Amide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. indigobiosciences.com [indigobiosciences.com]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. pnas.org [pnas.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Structure-based discovery of a novel small-molecule inhibitor of TEAD palmitoylation with anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for M3686 in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
M3686 is a potent and selective inhibitor of TEA Domain Transcription Factor 1 (TEAD1), a key downstream component of the Hippo signaling pathway. As a TEAD1-selective amide, this compound functions by binding to the P-site of TEAD, thereby disrupting the interaction between TEAD and its co-activator, Yes-associated protein (YAP). This disruption leads to the suppression of TEAD-YAP target gene expression, which is often dysregulated in various cancers, leading to uncontrolled cell proliferation and survival. These notes provide detailed protocols for the use of this compound in cell culture experiments, with a focus on the NCI-H226 non-small cell lung cancer cell line, a well-established model for studying TEAD inhibitors.
This compound Signaling Pathway
The Hippo signaling pathway is a critical regulator of organ size and tissue homeostasis. When the pathway is active, a kinase cascade leads to the phosphorylation and cytoplasmic retention of the transcriptional co-activator YAP. In many cancers, the Hippo pathway is inactivated, allowing YAP to translocate to the nucleus and bind to TEAD transcription factors, driving the expression of genes that promote cell proliferation and inhibit apoptosis. This compound targets the TEAD-YAP interaction, effectively blocking this oncogenic signaling.
Caption: this compound mechanism of action within the Hippo signaling pathway.
Quantitative Data
The following table summarizes the in vitro potency of this compound.
| Compound | Assay Type | Target/Cell Line | IC50 | Reference |
| This compound | Biochemical Assay | TEAD1 | 51 nM | [1] |
| This compound | Cell Viability Assay | NCI-H226 | 0.06 µM (60 nM) | [1] |
Experimental Protocols
NCI-H226 Cell Culture
The NCI-H226 cell line is a human squamous cell carcinoma of the lung and is a suitable model for studying this compound due to its dependence on the YAP-TEAD signaling pathway.
Materials:
-
NCI-H226 cell line
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (100x)
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks (T-25, T-75)
-
Cell culture plates (6-well, 96-well)
-
Incubator (37°C, 5% CO2)
Protocol:
-
Media Preparation: Prepare complete growth medium by supplementing RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Thawing:
-
Thaw the cryovial of NCI-H226 cells rapidly in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at 200 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 5 mL of complete growth medium.
-
Transfer the cell suspension to a T-25 flask.
-
-
Cell Maintenance:
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Change the medium every 2-3 days.
-
Passage the cells when they reach 80-90% confluency.
-
-
Cell Passaging:
-
Aspirate the medium and wash the cells once with PBS.
-
Add 1-2 mL of 0.25% Trypsin-EDTA to the flask and incubate at 37°C for 3-5 minutes, or until the cells detach.
-
Add 4-5 mL of complete growth medium to inactivate the trypsin.
-
Collect the cell suspension and centrifuge at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh complete growth medium and re-plate at a suitable density (e.g., 1:3 to 1:6 split ratio).
-
Cell Viability (MTT) Assay
This protocol is for determining the IC50 value of this compound in NCI-H226 cells.
Materials:
-
NCI-H226 cells
-
Complete growth medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well clear flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Plate reader (570 nm)
Protocol:
-
Cell Seeding:
-
Trypsinize and count NCI-H226 cells.
-
Seed 3,000 - 5,000 cells per well in 100 µL of complete growth medium in a 96-well plate.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete growth medium. A typical concentration range to test would be from 1 nM to 10 µM.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate for 72 hours at 37°C, 5% CO2.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully aspirate the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes at room temperature.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value using a non-linear regression curve fit.
-
Western Blot Analysis
This protocol is for assessing the effect of this compound on the protein levels of YAP-TEAD target genes (e.g., CTGF, CYR61).
Materials:
-
NCI-H226 cells
-
6-well plates
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-CTGF, anti-CYR61, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment and Lysis:
-
Seed NCI-H226 cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) for 24-48 hours.
-
Wash the cells with cold PBS and lyse them with RIPA buffer.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Prepare protein samples for electrophoresis by adding Laemmli buffer and boiling for 5 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analyze the band intensities and normalize to a loading control (e.g., GAPDH).
-
Experimental Workflow Diagram
Caption: Workflow for determining the IC50 of this compound using an MTT assay.
References
Application Notes and Protocols for M3686 in NCI-H226 Cell Line
For Researchers, Scientists, and Drug Development Professionals
Introduction
M3686 is a potent and selective small molecule inhibitor of TEA Domain Transcription Factor 1 (TEAD1).[1][2] The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis, and its dysregulation is implicated in the development of various cancers, including non-small cell lung cancer (NSCLC).[3][4][5] The downstream effectors of the Hippo pathway, YAP and TAZ, are transcriptional co-activators that, when translocated to the nucleus, bind to TEAD transcription factors to drive the expression of genes involved in cell proliferation and survival.
The NCI-H226 cell line, derived from a patient with squamous cell carcinoma of the lung, is characterized by its dependence on the YAP signaling pathway, making it an ideal model for studying the effects of TEAD inhibitors. This compound has been shown to potently inhibit the viability of NCI-H226 cells and exhibits strong anti-tumor effects in NCI-H226 xenograft models, highlighting its therapeutic potential.
These application notes provide detailed protocols for utilizing this compound in the NCI-H226 cell line to investigate its effects on cell viability, downstream signaling, and apoptosis.
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Value | Reference |
| TEAD1 IC50 | - | 51 nM | |
| Cell Viability IC50 | NCI-H226 | 0.06 µM |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and a general experimental workflow for evaluating this compound in the NCI-H226 cell line.
Caption: this compound inhibits the interaction between YAP/TAZ and TEAD, blocking downstream gene expression.
Caption: General workflow for evaluating the effects of this compound on NCI-H226 cells.
Experimental Protocols
NCI-H226 Cell Culture
Materials:
-
NCI-H226 cell line
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks and plates
-
Humidified incubator (37°C, 5% CO2)
Protocol:
-
Culture NCI-H226 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells when they reach 80-90% confluency.
-
To subculture, wash the cells with PBS, then add 0.25% Trypsin-EDTA and incubate for 2-3 minutes at 37°C to detach the cells.
-
Neutralize the trypsin with complete growth medium and centrifuge the cells.
-
Resuspend the cell pellet in fresh medium and seed into new culture vessels.
This compound Stock Solution Preparation
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile microcentrifuge tubes
Protocol:
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in sterile DMSO.
-
Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Cell Viability Assay (MTT or MTS)
Purpose: To determine the half-maximal inhibitory concentration (IC50) of this compound on NCI-H226 cell viability.
Materials:
-
NCI-H226 cells
-
96-well plates
-
This compound stock solution
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
Protocol:
-
Seed NCI-H226 cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. A suggested starting range is 0.001 µM to 10 µM, including a vehicle control (DMSO at the same final concentration as the highest this compound concentration).
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubate the plates for 72 hours at 37°C.
-
For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add the solubilization solution and read the absorbance at 570 nm.
-
For MTS assay: Add MTS reagent to each well and incubate for 1-4 hours. Read the absorbance at 490 nm.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using appropriate software.
Western Blot Analysis
Purpose: To assess the effect of this compound on the expression of YAP/TAZ and their downstream target proteins.
Materials:
-
NCI-H226 cells
-
6-well plates
-
This compound stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-YAP, anti-TAZ, anti-CTGF, anti-CYR61, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Seed NCI-H226 cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with this compound at various concentrations (e.g., 0.1 µM, 0.5 µM, 1 µM) and a vehicle control for 24-48 hours.
-
Wash the cells with cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
Apoptosis Assay (Annexin V Staining)
Purpose: To determine if this compound induces apoptosis in NCI-H226 cells.
Materials:
-
NCI-H226 cells
-
6-well plates
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed NCI-H226 cells in 6-well plates and treat with this compound at relevant concentrations (e.g., IC50 and 2x IC50) and a vehicle control for 48-72 hours.
-
Collect both the floating and adherent cells.
-
Wash the cells with cold PBS and resuspend them in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the kit manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within one hour.
-
Quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. Hippo pathway in non-small cell lung cancer: mechanisms, potential targets, and biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Hippo pathway in cancer: YAP/TAZ and TEAD as therapeutic targets in cancer - PMC [pmc.ncbi.nlm.nih.gov]
M3686: Application Notes and Protocols for In Vivo Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of M3686, a potent and selective TEAD1 inhibitor, in in vivo xenograft models. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the anti-tumor efficacy of this compound.
Introduction
This compound is a small molecule amide derivative of MSC-4106 that targets the TEA Domain (TEAD) family of transcription factors. By binding to the palmitoylation pocket (P-site) of TEAD, this compound disrupts the interaction between TEAD and its co-activator, Yes-associated protein (YAP). This disruption inhibits the transcription of genes responsible for cell proliferation and survival, making this compound a promising therapeutic agent for cancers driven by the Hippo signaling pathway. Preclinical studies have demonstrated the efficacy of this compound in NCI-H226 human mesothelioma xenograft models, a well-established model for studying Hippo pathway-dependent cancers.
Mechanism of Action: Hippo Signaling Pathway
The Hippo signaling pathway is a critical regulator of organ size and tissue homeostasis. Its dysregulation often leads to uncontrolled cell growth and tumorigenesis. In a simplified representation, when the Hippo pathway is "on," a kinase cascade phosphorylates the transcriptional co-activators YAP and TAZ, leading to their cytoplasmic retention and degradation. When the pathway is "off," unphosphorylated YAP/TAZ translocate to the nucleus and bind to TEAD transcription factors, driving the expression of pro-proliferative and anti-apoptotic genes. This compound acts by directly inhibiting the TEAD-YAP interaction, thereby suppressing the oncogenic signaling downstream of the Hippo pathway.
In Vivo Efficacy of this compound in NCI-H226 Xenograft Model
This compound has demonstrated significant anti-tumor activity in preclinical xenograft models using the NCI-H226 human mesothelioma cell line. The table below summarizes the key findings from these studies.
| Parameter | Vehicle Control | This compound | Reference |
| Cell Line | NCI-H226 | NCI-H226 | [1] |
| Mouse Strain | Athymic Nude Mice | Athymic Nude Mice | [1] |
| Tumor Implantation | Subcutaneous | Subcutaneous | [1] |
| Dosage | Vehicle | 80 mg/kg | [1] |
| Administration Route | Oral (p.o.) | Oral (p.o.) | [1] |
| Frequency | Once Daily (qd) | Once Daily (qd) | [1] |
| Treatment Duration | 21 days | 21 days | [1] |
| Efficacy Outcome | Progressive Tumor Growth | Statistically Significant Tumor Growth Inhibition | [1] |
A closely related pan-TEAD inhibitor from the same research program demonstrated >100% tumor growth inhibition (TGI) at oral doses of 30 and 100 mg/kg daily in the NCI-H226 model, suggesting a dose-dependent response.
Experimental Protocol: NCI-H226 Xenograft Model
This protocol outlines the key steps for establishing and utilizing the NCI-H226 xenograft model to evaluate the in vivo efficacy of this compound.
Materials
-
NCI-H226 human mesothelioma cell line
-
Culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Matrigel® (or similar basement membrane matrix)
-
Female athymic nude mice (6-8 weeks old)
-
This compound
-
Vehicle solution (e.g., 0.5% methylcellulose (B11928114) in water)
-
Calipers
-
Animal housing and handling equipment compliant with institutional guidelines
Experimental Workflow
Detailed Methodology
-
Cell Culture:
-
Culture NCI-H226 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.
-
Ensure cells are in the logarithmic growth phase before harvesting.
-
-
Cell Preparation for Implantation:
-
Wash cells with PBS and detach using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and centrifuge the cells.
-
Resuspend the cell pellet in sterile PBS at a concentration of 1 x 10⁷ cells/mL.
-
Mix the cell suspension 1:1 with Matrigel® on ice to a final concentration of 5 x 10⁶ cells per 100 µL.
-
-
Tumor Implantation:
-
Subcutaneously inject 100 µL of the cell/Matrigel suspension into the right flank of each mouse.
-
-
Tumor Monitoring and Randomization:
-
Monitor tumor growth by measuring the length (L) and width (W) with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (W² x L) / 2.
-
Once tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Prepare this compound in the appropriate vehicle at the desired concentration.
-
Administer this compound orally (e.g., 80 mg/kg) to the treatment group once daily.
-
Administer an equivalent volume of the vehicle to the control group.
-
Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
-
-
Efficacy Assessment:
-
Continue to measure tumor volumes throughout the treatment period.
-
The primary endpoint is typically tumor growth inhibition (TGI), calculated at the end of the study.
-
TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
Conclusion
This compound is a promising TEAD inhibitor with demonstrated in vivo anti-tumor efficacy in the NCI-H226 xenograft model. The provided protocols and data serve as a valuable resource for researchers investigating the therapeutic potential of this compound and other Hippo pathway inhibitors. Careful adherence to established methodologies is crucial for obtaining reproducible and reliable results in preclinical studies.
References
M3686: A Potent TEAD1 Inhibitor for YAP-Dependent Cancers
Application Note and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
M3686 is a potent and selective small molecule inhibitor of TEA Domain Transcription Factor 1 (TEAD1), a key downstream component of the Hippo signaling pathway. In cancers where the Hippo pathway is dysregulated, the transcriptional co-activator Yes-associated protein (YAP) becomes constitutively active, leading to uncontrolled cell proliferation and survival. This compound disrupts the YAP-TEAD interaction, thereby mitigating the oncogenic functions of YAP. This document provides detailed application notes on the use of this compound in YAP-dependent cancer models, summarizing its in vitro and in vivo efficacy. Furthermore, it outlines comprehensive protocols for key experimental assays to facilitate further research and drug development efforts targeting the Hippo-YAP-TEAD axis.
Introduction
The Hippo signaling pathway is a critical regulator of organ size, tissue homeostasis, and cell fate. Its dysregulation is a common feature in various human cancers, leading to the hyperactivation of its downstream effectors, YAP and its paralog TAZ. Nuclear YAP/TAZ associate with TEAD transcription factors to drive the expression of genes that promote cell proliferation, survival, and epithelial-mesenchymal transition (EMT). Consequently, targeting the YAP-TEAD interaction has emerged as a promising therapeutic strategy for a broad range of solid tumors.
This compound is a selective inhibitor of TEAD1, with weaker activity against TEAD3. It has demonstrated significant anti-tumor effects in preclinical models of YAP-dependent cancers, most notably in the NCI-H226 mesothelioma xenograft model. This document serves as a comprehensive guide for researchers utilizing this compound, providing a summary of its activity and detailed protocols for its application in relevant cancer models.
Data Presentation
In Vitro Activity of this compound
| Parameter | Value | Cell Line/Target | Reference |
| TEAD1 IC50 | 51 nM | Biochemical Assay | [1][2] |
| TEAD3 Binding Activity | Weaker than TEAD1 | Biochemical Assay | [1][2] |
| Cell Viability IC50 | 0.06 µM | NCI-H226 | [1] |
In Vivo Efficacy of this compound
| Cancer Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Key Findings | Reference |
| NCI-H226 Xenograft | AUC-driven | Strong anti-tumor effects | This compound demonstrated significant and dose-dependent tumor growth inhibition. | |
| NCI-H226 Xenograft | Not specified | Statistically significant | Treatment with this compound led to a reduction in tumor volume compared to vehicle control. |
Signaling Pathway and Mechanism of Action
The Hippo pathway, when active, phosphorylates YAP, leading to its cytoplasmic sequestration and degradation. In many cancers, this pathway is inactivated, allowing unphosphorylated YAP to translocate to the nucleus. There, it binds to TEAD transcription factors, driving the expression of oncogenes. This compound acts by directly inhibiting the TEAD1 transcription factor, thereby preventing its interaction with YAP and suppressing the transcription of downstream target genes.
Caption: The Hippo-YAP-TEAD signaling pathway and the mechanism of action of this compound.
Experimental Protocols
Cell Viability Assay (MTT-based)
This protocol is for determining the IC50 of this compound in the YAP-dependent NCI-H226 cancer cell line.
Materials:
-
NCI-H226 cells (ATCC® CRL-5826™)
-
RPMI-1640 medium (ATCC® 30-2001™)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Culture NCI-H226 cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Trypsinize and resuspend cells to a concentration of 5 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells/well) into a 96-well plate and incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium from the DMSO stock. Ensure the final DMSO concentration is below 0.1%.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).
-
Incubate the plate for 72 hours.
-
-
MTT Assay:
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully aspirate the medium and add 100 µL of solubilization solution to each well.
-
Incubate the plate at room temperature for at least 2 hours in the dark to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the no-cell control from all other readings.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log concentration of this compound and determine the IC50 value using a non-linear regression curve fit.
-
Caption: Workflow for the cell viability assay.
Western Blot Analysis of YAP Target Gene Expression
This protocol is to assess the effect of this compound on the protein levels of YAP target genes (e.g., CTGF, CYR61).
Materials:
-
NCI-H226 cells
-
6-well plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-CTGF, anti-CYR61, anti-YAP, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed NCI-H226 cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control for 24 hours.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Centrifuge the lysates and collect the supernatants.
-
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
-
Immunoblotting:
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Signal Detection:
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze the band intensities and normalize to a loading control (e.g., GAPDH).
-
In Vivo NCI-H226 Xenograft Model
This protocol describes the establishment of NCI-H226 xenografts in immunodeficient mice and the evaluation of this compound efficacy.
Materials:
-
NCI-H226 cells
-
Athymic nude mice (e.g., BALB/c nude)
-
Matrigel
-
This compound formulation for in vivo administration
-
Vehicle control
-
Calipers
-
Animal balance
Procedure:
-
Tumor Implantation:
-
Harvest NCI-H226 cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the flank of each mouse.
-
-
Tumor Growth and Treatment Initiation:
-
Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x Width^2).
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Administer this compound and vehicle control according to the desired dosing schedule (e.g., once daily oral gavage).
-
Monitor the body weight of the mice regularly as an indicator of toxicity.
-
-
Efficacy Evaluation:
-
Measure tumor volumes 2-3 times per week.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamics, histology).
-
-
Data Analysis:
-
Plot the mean tumor volume over time for each group.
-
Calculate the tumor growth inhibition (TGI) percentage.
-
Caption: Workflow for the in vivo xenograft study.
Conclusion
This compound is a valuable tool for investigating the therapeutic potential of TEAD inhibition in YAP-dependent cancers. The data presented herein demonstrates its potent in vitro and in vivo activity in relevant preclinical models. The detailed protocols provided will enable researchers to further explore the mechanism of action of this compound and evaluate its efficacy in a variety of cancer contexts, ultimately contributing to the development of novel targeted therapies for patients with tumors driven by Hippo pathway dysregulation.
References
Application Notes and Protocols: M3686 Target Validation via Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
M3686 is a potent and selective small molecule inhibitor of TEA Domain Transcription Factor 1 (TEAD1), a key downstream effector of the Hippo signaling pathway.[1][2] The Hippo pathway is a critical regulator of organ size, cell proliferation, and apoptosis, and its dysregulation is implicated in various cancers. The transcriptional coactivators YAP (Yes-associated protein) and TAZ (transcriptional coactivator with PDZ-binding motif) are the primary downstream effectors of the Hippo pathway. When the pathway is inactive, YAP and TAZ translocate to the nucleus and bind to TEAD transcription factors to drive the expression of genes that promote cell growth and proliferation. This compound targets the palmitoylation pocket of TEAD1, a site essential for its interaction with YAP and TAZ, thereby inhibiting TEAD-mediated gene transcription.[3] This document provides a detailed protocol for validating the engagement and downstream effects of this compound on its target, TEAD1, using Western blotting.
This compound: Quantitative Profile
The following table summarizes the reported inhibitory concentrations of this compound.
| Target | Assay | IC50 | Reference |
| TEAD1 | Biochemical Assay | 51 nM | [1][2] |
| NCI-H226 Cells | Cell Viability Assay | 0.06 µM |
Signaling Pathway
This compound disrupts the Hippo signaling pathway by preventing the interaction between TEAD1 and the transcriptional coactivators YAP and TAZ. This inhibition leads to a reduction in the expression of downstream target genes involved in cell proliferation and survival.
Caption: this compound inhibits the Hippo pathway by targeting TEAD1.
Experimental Workflow
The following diagram outlines the key steps for validating the effect of this compound using Western blotting.
Caption: Western blot workflow for this compound target validation.
Detailed Western Blot Protocol
This protocol is designed for the analysis of TEAD1, YAP, TAZ, and downstream target proteins in response to this compound treatment.
1. Cell Culture and Treatment:
-
Culture NCI-H226 cells (or other suitable YAP/TAZ-dependent cell lines) in appropriate media and conditions.
-
Seed cells in 6-well plates and allow them to reach 70-80% confluency.
-
Treat cells with increasing concentrations of this compound (e.g., 0, 0.01, 0.1, 1, 10 µM) for a predetermined time (e.g., 24-48 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
3. SDS-PAGE and Protein Transfer:
-
Prepare protein samples by mixing 20-30 µg of protein with Laemmli sample buffer and boiling for 5-10 minutes.
-
Load samples onto a 4-12% Bis-Tris polyacrylamide gel and run the electrophoresis until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF membrane.
4. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended primary antibodies and dilutions are listed in the table below.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
5. Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Capture the image using a chemiluminescence imaging system.
-
Quantify band intensities using appropriate software. Normalize the protein of interest to a loading control (e.g., GAPDH or β-actin).
Recommended Primary Antibodies:
| Target Protein | Supplier | Catalog # | Recommended Dilution |
| TEAD1 | Abcam | ab133533 | 1:1000 |
| YAP | Cell Signaling Technology | #14074 | 1:1000 |
| TAZ | Cell Signaling Technology | #8418 | 1:1000 |
| p-YAP (Ser127) | Cell Signaling Technology | #13008 | 1:1000 |
| CTGF | Abcam | ab6992 | 1:1000 |
| CYR61 | Abcam | ab24448 | 1:1000 |
| ANKRD1 | Abcam | ab185038 | 1:1000 |
| GAPDH | Cell Signaling Technology | #5174 | 1:2000 |
| β-actin | Cell Signaling Technology | #4970 | 1:2000 |
Expected Results and Data Presentation
Treatment with this compound is expected to inhibit the transcriptional activity of TEAD1, leading to a dose-dependent decrease in the expression of its downstream target genes. While this compound is not expected to significantly alter the total protein levels of TEAD1, YAP, or TAZ, it may affect the phosphorylation status of YAP. The following table provides a representative example of expected changes in downstream target gene expression based on studies with other TEAD inhibitors.
Table 3: Representative Effect of TEAD Inhibition on Downstream Target Protein Expression
| Treatment | CTGF Expression (Fold Change vs. Control) | CYR61 Expression (Fold Change vs. Control) | ANKRD1 Expression (Fold Change vs. Control) | Reference |
| TEAD Inhibitor (Low Dose) | 0.7 ± 0.1 | 0.8 ± 0.15 | 0.75 ± 0.1 | |
| TEAD Inhibitor (High Dose) | 0.4 ± 0.05 | 0.5 ± 0.08 | 0.45 ± 0.07 |
Data are presented as mean ± SD and are hypothetical representations based on published findings with other TEAD inhibitors.
The results of the Western blot analysis should be presented as quantified band intensities normalized to the loading control. This will allow for a clear, quantitative assessment of the dose-dependent effects of this compound on the expression of TEAD1 downstream targets.
References
Application Notes and Protocols: M3686 in Combination with MEK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The combination of targeted therapies is a rapidly evolving strategy in oncology, aiming to overcome drug resistance and enhance anti-tumor efficacy. This document outlines the rationale and preclinical evidence for the combination of M3686, a potent and selective TEAD1-selective amide inhibitor, with MEK inhibitors.
This compound targets the Hippo signaling pathway, a critical regulator of cell proliferation and organ size. The transcriptional co-activators YAP/TAZ, upon translocation to the nucleus, bind to TEAD transcription factors to drive the expression of genes involved in cell proliferation and survival. In many cancers, the Hippo pathway is dysregulated, leading to the constitutive activation of YAP/TAZ-TEAD. This compound acts by inhibiting the TEAD-YAP interaction, thereby suppressing the oncogenic functions of this pathway.
MEK inhibitors, on the other hand, target the MAPK/ERK pathway, a central signaling cascade that regulates cell growth, differentiation, and survival. Dysregulation of the MAPK pathway, often through mutations in BRAF or RAS, is a common driver of tumorigenesis. MEK inhibitors block the phosphorylation and activation of ERK, thereby inhibiting downstream signaling. Several MEK inhibitors, such as trametinib, cobimetinib, selumetinib, and binimetinib, are FDA-approved for the treatment of various cancers.[1][2][3]
Rationale for Combination Therapy
Recent preclinical studies have provided a strong rationale for combining TEAD inhibitors with MEK inhibitors. A key finding is that hyperactivation of the MAPK pathway can be a mechanism of resistance to TEAD inhibition.[1] By reinstating the expression of a subset of YAP/TAZ target genes, the activated MAPK pathway can bypass the effects of TEAD inhibition.[1] Therefore, the concurrent inhibition of MEK can block this escape mechanism, leading to a more potent and durable anti-tumor response.
Preclinical Data Summary
While direct studies on this compound in combination with MEK inhibitors are not yet published, extensive preclinical research on other TEAD inhibitors has demonstrated significant synergistic effects with MEK inhibitors in various cancer models. These findings strongly suggest that this compound, as a TEAD inhibitor, would exhibit similar synergistic properties.
Synergistic Inhibition of Cancer Cell Proliferation
Multiple studies have shown that the combination of a TEAD inhibitor and a MEK inhibitor leads to a synergistic reduction in the proliferation of cancer cell lines.
| Cancer Type | TEAD Inhibitor | MEK Inhibitor | Key Findings | Reference |
| Mesothelioma | VT108 | Trametinib, Cobimetinib | Synergistic inhibition of cell proliferation. | [1] |
| Non-Small Cell Lung Cancer (NSCLC) | VT108 | Trametinib, Cobimetinib | Synergistic inhibition of cell proliferation. | [1] |
| Neuroblastoma | CA3 (YAP inhibitor) | Trametinib | Significant synergistic effect on inhibiting cell proliferation in vitro. | [4] |
In Vivo Anti-Tumor Efficacy
The synergistic effect observed in vitro has been translated into enhanced anti-tumor activity in vivo in preclinical models.
| Cancer Model | TEAD Inhibitor | MEK Inhibitor | Key Findings | Reference |
| NSCLC Patient-Derived Xenografts (PDX) | VT108 | Cobimetinib | More potent reduction in tumor growth with the combination therapy. | [1] |
| Neuroblastoma Xenografts | CA3 (YAP inhibitor) | Trametinib | Combination therapy suppressed tumor growth and significantly increased survival rates. | [4] |
Signaling Pathways and Mechanism of Action
The Hippo and MAPK pathways are two critical signaling cascades that regulate cell fate. The following diagram illustrates the points of intervention for this compound and MEK inhibitors and the rationale for their combined use.
Caption: Signaling pathways targeted by this compound and MEK inhibitors.
Experimental Protocols
The following are generalized protocols for key experiments to evaluate the combination of this compound and MEK inhibitors. These should be optimized for specific cell lines and experimental conditions.
Cell Viability Assay
Objective: To determine the effect of this compound and a MEK inhibitor, alone and in combination, on the viability of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
This compound (stock solution in DMSO)
-
MEK inhibitor (e.g., trametinib, stock solution in DMSO)
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Prepare serial dilutions of this compound and the MEK inhibitor in complete growth medium.
-
Treat the cells with a matrix of concentrations of both inhibitors, including single-agent controls and a vehicle control (DMSO).
-
Incubate the plates for a specified period (e.g., 72 hours).
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure the signal (luminescence or absorbance) using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control.
-
Analyze the data for synergy using a suitable software package (e.g., CompuSyn) to calculate the Combination Index (CI). A CI value less than 1 indicates synergy.
Caption: Workflow for cell viability and synergy analysis.
Western Blot Analysis
Objective: To assess the on-target effects of this compound and a MEK inhibitor by measuring the levels of key signaling proteins.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
This compound
-
MEK inhibitor
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-total ERK, anti-CTGF, anti-Cyr61, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound, the MEK inhibitor, the combination, or vehicle for a specified time (e.g., 24 hours).
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Clarify lysates by centrifugation and determine protein concentration.
-
Denature protein samples and load equal amounts onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer to a membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Wash the membrane and add chemiluminescent substrate.
-
Acquire images using an imaging system.
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of the this compound and MEK inhibitor combination in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
Cancer cell line of interest
-
Matrigel (optional)
-
This compound formulation for in vivo use
-
MEK inhibitor formulation for in vivo use
-
Vehicle control
-
Calipers for tumor measurement
-
Animal balance
Protocol:
-
Subcutaneously inject cancer cells (resuspended in PBS or Matrigel) into the flank of the mice.
-
Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment groups (Vehicle, this compound alone, MEK inhibitor alone, Combination).
-
Administer treatments according to a predetermined schedule and route (e.g., oral gavage daily).
-
Measure tumor volume with calipers and body weight regularly (e.g., twice a week).
-
Continue treatment for a specified duration or until tumors reach a predetermined endpoint.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blot, immunohistochemistry).
-
Analyze the data for tumor growth inhibition and statistical significance.
Caption: Workflow for in vivo xenograft studies.
Conclusion
The combination of this compound with MEK inhibitors represents a promising therapeutic strategy for cancers driven by dysregulation of the Hippo and MAPK pathways. The strong preclinical evidence for synergy with other TEAD inhibitors provides a solid foundation for investigating this specific combination. The protocols outlined in this document provide a framework for researchers to further explore the efficacy and mechanism of action of this combination therapy.
References
M3686: Application Notes and Protocols for Mesothelioma Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
M3686 is a potent and selective inhibitor of the TEA Domain (TEAD) transcription factor family, with particular selectivity for TEAD1. It is an amide-based derivative of the TEAD P-site binding ligand MSC-4106. In preclinical studies, this compound has demonstrated significant anti-tumor efficacy in mesothelioma models, a cancer type often characterized by dysregulation of the Hippo signaling pathway, leading to the activation of the transcriptional co-activator YAP and its interaction with TEAD. These application notes provide a summary of the key findings and protocols for the use of this compound in mesothelioma research.
Mechanism of Action
This compound functions as a TEAD inhibitor by binding to the central lipid pocket of TEAD, a site crucial for its interaction with the transcriptional co-activator YAP. In many mesothelioma cases, mutations in the Hippo pathway, such as in the NF2 gene, lead to the constitutive nuclear localization and activation of YAP. Nuclear YAP binds to TEAD transcription factors, driving the expression of genes that promote cell proliferation and survival. By occupying the lipid pocket of TEAD, this compound allosterically disrupts the YAP-TEAD interaction, thereby inhibiting the transcription of oncogenic target genes and suppressing tumor growth.[1][2] this compound has shown to be a TEAD1-selective amide.[1]
Data Presentation
In Vivo Efficacy of TEAD Inhibitors in NCI-H226 Mesothelioma Xenograft Model
The NCI-H226 cell line, derived from human pleural mesothelioma, is a widely used model for studying this disease. Preclinical studies have evaluated the efficacy of various TEAD inhibitors in NCI-H226 xenograft models. While specific quantitative data for this compound's tumor growth inhibition percentage is not publicly available in detail, its predecessor compound, MSC-4106, and other TEAD inhibitors have shown significant anti-tumor activity in this model. This compound itself has been described as exhibiting AUC-driven efficacy in NCI-H226 xenograft models.[1]
For comparative purposes, the table below summarizes publicly available data on the in vivo efficacy of other TEAD inhibitors in the NCI-H226 xenograft model.
| Compound | Dosing Schedule | Tumor Growth Inhibition (TGI) / Effect | Reference |
| TEAD Inhibitor (unspecified) | 30 mg/kg, twice daily orally for 5 days | Significant tumor growth inhibition | |
| GNE-7883 | 250 mg/kg, once daily (4 days on, 2 days off) | Tumor stasis | |
| K-975 | Not specified | Significantly reduced tumor growth and improved survival |
Experimental Protocols
NCI-H226 Xenograft Mouse Model for Efficacy Studies
This protocol outlines the general procedure for establishing and utilizing a subcutaneous NCI-H226 xenograft model to evaluate the in vivo efficacy of TEAD inhibitors like this compound.
Materials:
-
NCI-H226 human mesothelioma cell line
-
Cell culture medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Matrigel®
-
Immunocompromised mice (e.g., athymic nude or NOD/SCID)
-
This compound or other test compounds
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Cell Culture: Culture NCI-H226 cells in a humidified incubator at 37°C and 5% CO2. Passage cells regularly to maintain exponential growth.
-
Cell Preparation for Implantation:
-
On the day of implantation, harvest cells using Trypsin-EDTA.
-
Wash the cells with PBS and resuspend in a serum-free medium or PBS.
-
Perform a cell count and assess viability (should be >90%).
-
Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel® at the desired concentration (e.g., 5 x 10^6 cells/100 µL). Keep the cell suspension on ice.
-
-
Tumor Implantation:
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
-
Tumor Monitoring and Treatment Initiation:
-
Monitor the mice regularly for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Measure tumor dimensions with calipers and calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Drug Administration:
-
Prepare this compound and vehicle control solutions according to the desired dosing schedule.
-
Administer the compound and vehicle to the respective groups via the appropriate route (e.g., oral gavage). A previously reported dosing schedule for a similar TEAD inhibitor was twice daily for 7 days, followed by a 5-days on/2-days off schedule.
-
-
Efficacy Evaluation:
-
Measure tumor volumes and body weights 2-3 times per week.
-
Monitor the overall health of the animals.
-
At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology, biomarker analysis).
-
Visualizations
Hippo-YAP/TAZ-TEAD Signaling Pathway in Mesothelioma
Caption: The Hippo-YAP/TAZ-TEAD signaling pathway in mesothelioma and the inhibitory action of this compound.
Experimental Workflow for this compound In Vivo Efficacy Study
Caption: A typical workflow for evaluating the in vivo efficacy of this compound in a xenograft model.
References
- 1. A Novel Irreversible TEAD Inhibitor, SWTX-143, Blocks Hippo Pathway Transcriptional Output and Causes Tumor Regression in Preclinical Mesothelioma Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pipeline to evaluate YAP-TEAD inhibitors indicates TEAD inhibition represses NF2-mutant mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
M3686: A Potent and Selective Chemical Probe for TEAD1
Application Notes and Protocols for Researchers
Introduction
M3686 is a potent and selective chemical probe for TEA Domain Transcription Factor 1 (TEAD1), a key downstream effector of the Hippo signaling pathway. Dysregulation of the Hippo-YAP/TAZ-TEAD pathway is implicated in the development and progression of various cancers, making TEAD1 an attractive therapeutic target. This compound serves as a valuable tool for researchers in cell biology, oncology, and drug discovery to investigate the biological functions of TEAD1 and to explore its potential as a therapeutic target. These application notes provide a comprehensive overview of this compound, including its biochemical and cellular activity, along with detailed protocols for its use in key experiments.
Data Presentation
Biochemical and Cellular Activity of this compound
| Parameter | Value | Cell Line / Assay Condition | Reference |
| TEAD1 IC50 | 51 nM | Biochemical Assay | [1] |
| TEAD3 Binding | Weaker binding activity | Biochemical Assay | [1] |
| NCI-H226 Cell Viability IC50 | 0.06 µM | 72-hour incubation | [1] |
This table summarizes the key quantitative data for this compound. For detailed experimental conditions, please refer to the protocols section.
Signaling Pathway
The Hippo signaling pathway is a crucial regulator of organ size, cell proliferation, and apoptosis.[2] When the pathway is active, a kinase cascade leads to the phosphorylation of the transcriptional co-activators YAP and TAZ.[3] Phosphorylated YAP/TAZ are sequestered in the cytoplasm and targeted for degradation.[3] In the "Hippo-off" state, unphosphorylated YAP/TAZ translocate to the nucleus and bind to TEAD transcription factors, primarily TEAD1-4, to drive the expression of genes that promote cell proliferation and inhibit apoptosis.[3][4] this compound exerts its effect by directly inhibiting the activity of TEAD1, thereby blocking the transcriptional program mediated by the YAP/TAZ-TEAD complex.
Caption: The Hippo Signaling Pathway and the inhibitory action of this compound on TEAD1.
Experimental Protocols
TEAD1 Biochemical Inhibition Assay (Generic TR-FRET Protocol)
This protocol provides a general framework for a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay to determine the IC50 of inhibitors against TEAD1. Specific reagents and concentrations may need optimization.
Workflow:
Caption: Workflow for a generic TEAD1 TR-FRET biochemical assay.
Materials:
-
Recombinant human TEAD1 protein
-
Biotinylated peptide derived from YAP/TAZ (TEAD-binding domain)
-
Europium-labeled anti-tag antibody (e.g., anti-GST, anti-His)
-
Streptavidin-conjugated acceptor fluorophore (e.g., APC, d2)
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20)
-
This compound stock solution (in DMSO)
-
384-well low-volume assay plates
-
TR-FRET plate reader
Procedure:
-
Prepare serial dilutions of this compound in DMSO. Further dilute the compounds in assay buffer to the desired final concentrations.
-
Add a small volume (e.g., 2-5 µL) of the diluted this compound or DMSO (vehicle control) to the assay wells.
-
Add recombinant TEAD1 protein and the Europium-labeled antibody to the wells.
-
Add the biotinylated YAP/TAZ peptide and Streptavidin-conjugated acceptor to the wells.
-
Incubate the plate at room temperature for a specified time (e.g., 1-4 hours), protected from light.
-
Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths.
-
Calculate the percent inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a four-parameter logistic equation.
Cell Viability Assay in NCI-H226 Cells
This protocol describes how to assess the effect of this compound on the viability of the YAP-dependent human mesothelioma cell line, NCI-H226.
Workflow:
Caption: Workflow for assessing the effect of this compound on NCI-H226 cell viability.
Materials:
-
NCI-H226 cells
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, resazurin, or an ATP-based assay kit)
-
Plate reader (absorbance or luminescence)
Procedure:
-
Seed NCI-H226 cells into 96-well plates at an optimized density (e.g., 2,000-5,000 cells/well) and allow them to attach overnight.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the existing medium from the cells and add the medium containing the different concentrations of this compound or DMSO (vehicle control).
-
Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add the chosen cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (e.g., 1-4 hours for MTT).
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percent viability for each concentration relative to the DMSO control and determine the IC50 value.
Western Blot Analysis of YAP/TAZ Target Gene Expression
This protocol outlines the steps to analyze the effect of this compound on the protein levels of YAP/TAZ target genes, such as CTGF and CYR61, in NCI-H226 cells.
Materials:
-
NCI-H226 cells
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against CTGF, CYR61, and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed NCI-H226 cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with this compound at various concentrations (e.g., 0.1, 1, 10 µM) or DMSO for a specified time (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
In Vivo Efficacy Study in an NCI-H226 Xenograft Model
This protocol provides a general guideline for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model using NCI-H226 cells.[5] All animal experiments must be conducted in accordance with institutional and national guidelines for animal care.
Workflow:
Caption: Workflow for an NCI-H226 xenograft mouse model study.
Materials:
-
NCI-H226 cells
-
Immunocompromised mice (e.g., athymic nude or NSG mice)
-
Matrigel (optional)
-
This compound formulation for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
-
Analytical balance for body weight measurement
Procedure:
-
Subcutaneously implant NCI-H226 cells (e.g., 5 x 10^6 cells in PBS or a mixture with Matrigel) into the flank of each mouse.[5]
-
Monitor the mice for tumor growth.
-
Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and vehicle control groups.
-
Administer this compound at a specified dose and schedule (e.g., daily oral gavage). The vehicle control group should receive the same volume of the vehicle.
-
Measure tumor volume (using the formula: (Length x Width²)/2) and body weight 2-3 times per week.
-
Continue the treatment for a defined period (e.g., 21-28 days) or until the tumors in the control group reach a specific endpoint.
-
At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., Western blot, immunohistochemistry) to assess target engagement and pharmacodynamic effects.
Off-Target Effects
To ensure the specificity of a chemical probe, it is crucial to assess its off-target effects. A common method is to screen the compound against a broad panel of kinases, as the ATP-binding site of kinases is a frequent site for off-target interactions. While specific off-target screening data for this compound is not publicly available, researchers using this probe are encouraged to perform such studies or interpret their results with the consideration of potential off-target activities.
Conclusion
This compound is a valuable chemical probe for studying the role of TEAD1 in the Hippo signaling pathway and its implications in cancer. The data and protocols provided here offer a comprehensive guide for researchers to effectively utilize this compound in their studies. As with any chemical probe, careful experimental design and consideration of potential off-target effects are essential for generating robust and reliable data.
References
- 1. Assays Used for Discovering Small Molecule Inhibitors of YAP Activity in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the Hippo/YAP/TAZ signalling pathway: Novel opportunities for therapeutic interventions into skin cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Hippo pathway in cancer: YAP/TAZ and TEAD as therapeutic targets in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NCI-H226 Xenograft Model - Altogen Labs [altogenlabs.com]
Troubleshooting & Optimization
M3686 solubility and preparation in DMSO
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the solubility and preparation of M3686 in DMSO. It includes frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of TEA Domain Transcription Factor 1 (TEAD1), with an IC50 value of 51 nM. It functions by binding to the palmitoylation pocket (P-site) of TEAD, which is crucial for its interaction with the transcriptional co-activator YAP (Yes-associated protein).[1][2] By inhibiting the YAP-TEAD interaction, this compound effectively suppresses the transcription of genes regulated by the Hippo signaling pathway, which are often implicated in cell proliferation and tumorigenesis.[3] this compound has demonstrated anti-tumor effects in xenograft models.
Q2: What is the recommended solvent for this compound?
Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions of this compound for in vitro experiments. DMSO is a polar aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds.[4]
Q3: What is the specific solubility of this compound in DMSO?
Q4: How should I prepare a stock solution of this compound in DMSO?
To prepare a stock solution, it is advisable to start by dissolving a small, accurately weighed amount of this compound powder in a known volume of high-purity DMSO (e.g., ≥99.7% HPLC grade).[5] For example, to prepare a 10 mM stock solution, you would dissolve 4.294 mg of this compound (Molecular Weight: 429.40 g/mol ) in 1 mL of DMSO. To ensure the compound is fully dissolved, vortexing and/or sonication may be necessary. Gentle warming to 37°C for a short period can also aid in dissolution.
Q5: How should I store the this compound stock solution?
This compound stock solutions in DMSO should be stored at -20°C or -80°C for long-term stability. It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| This compound powder does not dissolve in DMSO. | Insufficient mixing or sonication. The concentration may be too high. | Vortex the solution for several minutes. Use a sonicator bath for 10-15 minutes. If the compound still does not dissolve, try preparing a more dilute stock solution. Gentle warming to 37°C can also be attempted. |
| Precipitate forms when diluting the DMSO stock solution with aqueous media. | The compound is less soluble in aqueous solutions. The final concentration of DMSO is too low to maintain solubility. | This is a common occurrence. Try vortexing or sonicating the solution for a few minutes. Stepwise dilution of the DMSO stock into the aqueous medium while vortexing can also help prevent precipitation. Ensure the final DMSO concentration in your assay is as high as permissible for your experimental system (typically <0.5%) to maintain solubility. |
| The vial of this compound powder appears to be empty. | The compound may be a thin film or a small amount of lyophilized powder that is difficult to see. | Add the calculated volume of DMSO to the vial and vortex or sonicate thoroughly to ensure all the compound is dissolved. |
| Variability in experimental results. | Degradation of this compound due to improper storage. Inaccurate pipetting of the stock solution. | Always use freshly prepared dilutions from a properly stored stock solution. Use calibrated pipettes for accurate measurements. Include appropriate positive and negative controls in your experiments. |
Quantitative Data Summary
This compound Properties
| Property | Value | Reference |
| Molecular Weight | 429.40 g/mol | |
| Target | TEAD1 | |
| IC50 (TEAD1) | 51 nM | |
| IC50 (NCI-H226 cell line) | 0.06 µM |
Recommended DMSO Concentrations for Cell-Based Assays
| Application | Recommended Final DMSO Concentration |
| In vitro cell culture assays | < 0.5% (v/v) |
| High-throughput screening | 0.1% - 0.5% (v/v) |
Experimental Protocols
Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO (≥99.7%)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Sonicator bath
-
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Accurately weigh 4.294 mg of this compound powder and transfer it to a sterile vial.
-
Add 1 mL of high-purity DMSO to the vial.
-
Cap the vial tightly and vortex for 2-3 minutes until the powder is completely dissolved.
-
If necessary, place the vial in a sonicator bath for 10-15 minutes to aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
-
Visualizations
Hippo Signaling Pathway and this compound Mechanism of Action
Caption: this compound inhibits the Hippo pathway by targeting TEAD1 in the nucleus.
Experimental Workflow for In Vitro TEAD Inhibitor Assay
Caption: Workflow for determining the IC50 of this compound in a TEAD inhibitor assay.
References
- 1. MoA Studies of the TEAD P-Site Binding Ligand MSC-4106 and Its Optimization to TEAD1-Selective Amide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 5. reactionbiology.com [reactionbiology.com]
Troubleshooting low efficacy of M3686 in vitro
Welcome to the technical support center for M3686, a potent and selective TEAD1 inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in in vitro experiments and to troubleshoot common issues that may arise, particularly low efficacy.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective amide inhibitor of TEA Domain Transcription Factor 1 (TEAD1), with an IC50 of 51 nM. It is an optimized derivative of the TEAD P-site binding ligand, MSC-4106. This compound functions by disrupting the interaction between TEAD and its co-activators, Yes-associated protein (YAP) and transcriptional co-activator with PDZ-binding motif (TAZ). This disruption inhibits the transcriptional activity of the YAP/TAZ-TEAD complex, which is a key downstream effector of the Hippo signaling pathway. Dysregulation of the Hippo pathway and subsequent hyperactivation of YAP/TAZ-TEAD are implicated in the development and progression of various cancers.
Q2: What are the recommended storage and handling conditions for this compound?
A2: For optimal stability, this compound should be stored as a solid at -20°C. For short-term storage, 4°C is acceptable. For creating stock solutions, high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent. Prepare high-concentration stock solutions (e.g., 10 mM) and store them in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. When preparing working solutions, dilute the stock in your cell culture medium of choice, ensuring the final DMSO concentration is below 0.5% to avoid solvent-induced cellular toxicity.
Q3: In which cell lines is this compound expected to be effective?
A3: this compound is particularly effective in cell lines with a dysregulated Hippo pathway, leading to YAP/TAZ dependency. A commonly used and responsive cell line is the human mesothelioma cell line NCI-H226, which has a loss-of-function mutation in the NF2 gene, a negative regulator of the Hippo pathway. This compound has demonstrated potent inhibition of cell viability in NCI-H226 cells with an IC50 of 0.06 µM.[1]
Q4: What are the expected outcomes of successful this compound treatment in vitro?
A4: Effective treatment with this compound should result in a dose-dependent decrease in the proliferation and viability of YAP/TAZ-dependent cancer cells. Furthermore, a reduction in the expression of downstream target genes of the YAP/TAZ-TEAD complex, such as CTGF, CYR61, and ANKRD1, is a key indicator of on-target activity.
Troubleshooting Guide: Low Efficacy of this compound in vitro
This guide provides a structured approach to troubleshooting experiments where this compound exhibits lower-than-expected efficacy.
Problem 1: No or Weak Inhibition of Cell Viability/Proliferation
Possible Cause 1.1: Suboptimal Compound Handling and Storage
-
Solution: Ensure that this compound has been stored correctly at -20°C as a solid and that stock solutions in anhydrous DMSO are stored at -20°C or -80°C in small aliquots to prevent degradation from multiple freeze-thaw cycles. Prepare fresh dilutions from the stock for each experiment.
Possible Cause 1.2: Inappropriate Cell Line or Culture Conditions
-
Solution: Confirm that the cell line used is indeed dependent on the YAP/TAZ-TEAD signaling pathway for its proliferation and survival. The NCI-H226 cell line is a recommended positive control. Ensure that cell culture conditions, including media, serum, and CO2 levels, are optimal for the specific cell line.
Possible Cause 1.3: Insufficient Treatment Duration or Concentration
-
Solution: Perform a dose-response experiment with a broad range of this compound concentrations (e.g., from 1 nM to 10 µM) and extend the treatment duration (e.g., 48, 72, and 96 hours) to determine the optimal conditions for observing an effect.
Problem 2: No significant decrease in YAP/TAZ-TEAD target gene expression
Possible Cause 2.1: Ineffective this compound Concentration or Treatment Time
-
Solution: For target gene expression analysis by RT-qPCR, a shorter treatment duration (e.g., 24 hours) may be sufficient. Ensure that the concentration of this compound used is at or above the IC50 for cell viability in the chosen cell line.
Possible Cause 2.2: Cellular Resistance Mechanisms
-
Solution: Investigate potential resistance mechanisms. Hyperactivation of the MAPK signaling pathway has been identified as a mechanism of resistance to TEAD inhibitors.[2][3][4] Consider co-treatment with a MEK inhibitor to see if this restores sensitivity to this compound.
Possible Cause 2.3: Issues with the RT-qPCR Assay
-
Solution: Verify the integrity of your RNA samples and the efficiency of your primers for the target genes (CTGF, CYR61, ANKRD1) and a stable housekeeping gene. Include appropriate positive and negative controls in your experiment.
Troubleshooting Workflow
Caption: A troubleshooting workflow for addressing low this compound efficacy.
Quantitative Data Summary
| Parameter | Value | Cell Line | Assay |
| IC50 (TEAD1 binding) | 51 nM | - | Biochemical Assay |
| IC50 (Cell Viability) | 0.06 µM | NCI-H226 | Cell Viability Assay |
Experimental Protocols
Cell Viability Assay
Objective: To determine the dose-dependent effect of this compound on the viability of a YAP/TAZ-dependent cancer cell line.
Materials:
-
NCI-H226 cells
-
RPMI-1640 medium with 10% FBS
-
This compound
-
Anhydrous DMSO
-
96-well clear-bottom plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Culture NCI-H226 cells in RPMI-1640 supplemented with 10% FBS at 37°C in a 5% CO2 incubator.
-
Trypsinize and resuspend the cells in fresh medium.
-
Seed 5,000 cells per well in a 96-well plate and incubate overnight to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations (e.g., a 10-point dilution series from 10 µM to 0.5 nM). Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
Cell Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luminescence readings to the vehicle control.
-
Plot the normalized values against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.
-
Experimental Workflow: Cell Viability Assay
Caption: A typical workflow for an this compound cell viability assay.
This compound Signaling Pathway
This compound targets the final step in the Hippo signaling pathway, which is the interaction between YAP/TAZ and TEAD.
Caption: The this compound mechanism of action within the Hippo signaling pathway.
References
Technical Support Center: Optimizing M3686 Concentration for Cell Viability Assays
Welcome to the technical support center for the TEAD inhibitor, M3686. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing this compound concentration for cell viability assays and to offer troubleshooting support for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective small molecule inhibitor of TEA Domain Transcription Factor 1 (TEAD1).[1] It functions by disrupting the protein-protein interaction between TEAD and its co-activator, Yes-associated protein (YAP). This disruption prevents the transcriptional activation of genes that promote cell proliferation and survival, making this compound a valuable tool for studying cancers with a dysregulated Hippo signaling pathway.
Q2: What is a recommended starting concentration range for this compound in a cell viability assay?
The optimal concentration of this compound is highly dependent on the cell line being used. Based on available data, a broad starting range of 10 nM to 10 µM is recommended for initial dose-response experiments. For the YAP-dependent NCI-H226 cell line, this compound has a reported IC50 value of 0.06 µM (60 nM).[1] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: How should I prepare and store this compound stock solutions?
It is recommended to prepare a high-concentration stock solution of this compound in a non-polar solvent such as dimethyl sulfoxide (B87167) (DMSO). For example, a 10 mM stock solution can be prepared and stored at -20°C or -80°C for long-term stability. When preparing working solutions, dilute the stock solution in your cell culture medium. To avoid precipitation, it is advisable to first dilute the DMSO stock in a small volume of pre-warmed (37°C) culture medium before adding it to the final volume. The final DMSO concentration in your cell culture should typically be kept at or below 0.1% to avoid solvent-induced cytotoxicity.
Q4: Can this compound interfere with common cell viability assays like the MTT or MTS assay?
While direct chemical interference with tetrazolium-based assays (MTT, MTS) or resazurin-based assays by this compound has not been widely reported, it is a possibility with any small molecule inhibitor. High concentrations of a compound can sometimes directly reduce the assay reagent, leading to a false positive signal for cell viability. It is always recommended to include a "no-cell" control with the highest concentration of this compound to check for any direct chemical reduction of the assay reagent.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in cell viability assays.
| Issue | Potential Cause | Recommended Solution |
| High variability between replicate wells | 1. Uneven cell seeding: Inconsistent number of cells per well. 2. Edge effects: Increased evaporation in the outer wells of the microplate. 3. Compound precipitation: this compound coming out of solution at high concentrations. | 1. Ensure a homogenous cell suspension before and during plating. Use a multichannel pipette for seeding. 2. Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to maintain humidity. 3. Visually inspect wells for precipitates under a microscope. If precipitation is observed, try preparing fresh dilutions or using a lower starting concentration. Ensure the final DMSO concentration is not causing solubility issues. |
| No significant decrease in cell viability, even at high concentrations | 1. Cell line is not dependent on the YAP-TEAD pathway: The targeted pathway may not be a critical driver of proliferation in the chosen cell line. 2. Compound inactivity: Degradation of this compound due to improper storage or handling. 3. Insufficient incubation time: The treatment duration may not be long enough to induce a measurable effect on cell viability. | 1. Research the genetic background of your cell line to confirm its reliance on the Hippo-YAP-TEAD pathway. Consider using a positive control cell line known to be sensitive to TEAD inhibition (e.g., NCI-H226). 2. Prepare fresh stock solutions of this compound. Ensure proper storage at -20°C or -80°C and avoid repeated freeze-thaw cycles. 3. Extend the incubation time with this compound (e.g., from 24 hours to 48 or 72 hours) and perform a time-course experiment. |
| U-shaped dose-response curve (viability decreases then increases at higher concentrations) | 1. Compound precipitation at high concentrations: Precipitates can scatter light and interfere with absorbance or fluorescence readings, leading to an artificially high signal. 2. Off-target effects: At very high concentrations, this compound might have off-target effects that paradoxically promote cell survival or interfere with the assay chemistry. | 1. Check for precipitation in the wells. If present, lower the maximum concentration tested. 2. Focus on the initial part of the dose-response curve to determine the IC50. Consider using an alternative viability assay that relies on a different detection principle (e.g., ATP-based assay like CellTiter-Glo®). |
| High background signal in no-cell control wells | 1. Contamination of media or reagents. 2. Direct chemical reduction of the assay reagent by this compound. | 1. Use fresh, sterile media and reagents. 2. Subtract the background absorbance/luminescence from all experimental wells. If the background is excessively high, consider using a different viability assay. |
Quantitative Data Summary
The following table summarizes the known inhibitory concentrations of this compound. Researchers should use this information as a guide and determine the optimal concentration for their specific cell line and experimental conditions.
| Compound | Target | Cell Line | Assay | IC50 / Effective Concentration |
| This compound | TEAD1 | NCI-H226 | Cell Viability | 0.06 µM[1] |
| This compound | TEAD1 | Biochemical Assay | N/A | 51 nM[1] |
Note: IC50 values can vary between different laboratories and experimental setups.
Experimental Protocols
Detailed Protocol for Determining the IC50 of this compound using an MTT Assay
This protocol provides a step-by-step guide for a typical MTT-based cell viability assay to determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Target cancer cell line (e.g., NCI-H226)
-
Complete cell culture medium
-
This compound
-
DMSO (cell culture grade)
-
96-well flat-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 - 10,000 cells/well in 100 µL of complete medium).
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., a 10-point dilution series from 10 µM to 0.5 nM).
-
Include a "vehicle control" (medium with the same final concentration of DMSO as the highest this compound concentration) and a "no-cell" control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or controls.
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 10-15 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Subtract the average absorbance of the "no-cell" control wells from all other wells.
-
Normalize the data to the vehicle control by setting the average absorbance of the vehicle control wells to 100% viability.
-
Plot the normalized cell viability (%) against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)) to determine the IC50 value.
-
Visualizations
Caption: this compound inhibits the YAP-TEAD signaling pathway.
Caption: Workflow for determining the IC50 of this compound.
References
Potential off-target effects of M3686
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of M3686, a potent and selective TEAD1 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective inhibitor of TEA Domain Transcription Factor 1 (TEAD1). It also exhibits weaker binding activity towards TEAD3.[1] this compound functions by binding to the TEAD protein, which prevents its interaction with its co-activators YAP (Yes-associated protein) and TAZ. This disruption of the YAP/TAZ-TEAD complex inhibits the transcription of genes that promote cell proliferation and suppress apoptosis, which is particularly relevant in cancers where the Hippo signaling pathway is dysregulated.[2]
Q2: What is the selectivity profile of this compound?
This compound is a selective inhibitor of TEAD1 with an IC50 value of 51 nM. It has weaker binding activity on TEAD3.[1] The selectivity for other TEAD isoforms (TEAD2 and TEAD4) is not explicitly detailed in the provided information. Researchers should be aware that due to the high homology among TEAD family members, there is a potential for activity against other isoforms.[3]
Q3: Are there any known off-target effects of this compound?
As of the current literature, specific off-target effects of this compound have not been formally documented. However, like any small molecule inhibitor, there is a potential for unintended interactions with other proteins in the cell. Potential off-target effects could arise from interactions with proteins that have similar binding pockets to TEAD1 or by modulating other signaling pathways. Researchers are encouraged to perform their own off-target analysis in their specific experimental systems.
Q4: In which experimental models has this compound shown efficacy?
This compound has been shown to potently inhibit cell viability in the YAP-dependent NCI-H226 cell line with an IC50 value of 0.06 uM.[1] It has also demonstrated strong anti-tumor effects in an NCI-H226 xenograft model.
Troubleshooting Guide
This guide addresses potential issues that researchers may encounter during their experiments with this compound.
| Issue | Potential Cause | Recommended Action |
| Variability in IC50 values between experiments | Cell line integrity and passage number. | Ensure consistent cell passage number and periodically perform cell line authentication. |
| Reagent quality and storage. | Store this compound according to the manufacturer's instructions. Prepare fresh dilutions for each experiment. | |
| Assay conditions. | Standardize cell seeding density, incubation times, and detection methods across all experiments. | |
| Unexpected cellular phenotypes or toxicity | Potential off-target effects. | Perform a dose-response curve to determine the optimal concentration with minimal toxicity. Consider using a lower concentration or a shorter treatment duration. |
| Use molecular techniques such as RNA-seq or proteomics to identify changes in gene or protein expression that are independent of TEAD1 inhibition. | ||
| Compare the phenotype with that of a structurally distinct TEAD inhibitor to see if the effect is target-specific. | ||
| Lack of expected downstream effects (e.g., no change in TEAD target gene expression) | Inactive compound. | Verify the activity of the this compound batch using a positive control cell line known to be sensitive (e.g., NCI-H226). |
| Cell line is not dependent on the YAP/TAZ-TEAD pathway. | Confirm the activation of the Hippo pathway in your cell line of interest by checking the nuclear localization of YAP/TAZ. | |
| Insufficient drug concentration or treatment time. | Optimize the concentration and duration of this compound treatment. Perform a time-course experiment to determine the optimal time point for observing downstream effects. |
Experimental Protocols
General Protocol for Cell Viability Assay:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density. Allow cells to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours) under standard cell culture conditions.
-
Viability Assessment: Use a standard cell viability reagent (e.g., CellTiter-Glo®, MTT, or PrestoBlue™) according to the manufacturer's protocol to measure cell viability.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the log of the this compound concentration and fitting the data to a dose-response curve.
Visualizations
Below are diagrams illustrating key concepts related to this compound and its mechanism of action.
Caption: The Hippo Signaling Pathway and the inhibitory action of this compound on the TEADs.
Caption: A general experimental workflow for identifying potential off-target effects of this compound.
References
M3686 resistance mechanisms in cancer cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with M3686, a selective TEAD1-selective amide and TEAD inhibitor. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a TEAD (TEA Domain) inhibitor that functions by binding to the palmitate-binding pocket (P-site) of TEAD transcription factors, particularly TEAD1.[1] This binding rigidifies the protein structure, which is thought to be crucial for preventing the interaction with its co-activator, YAP (Yes-associated protein).[1][2] The YAP-TEAD complex is a key downstream effector of the Hippo signaling pathway, and its inhibition leads to the downregulation of genes involved in cell proliferation and survival.[2]
Q2: My cancer cell line is showing reduced sensitivity to this compound over time. What are the potential mechanisms of acquired resistance?
While specific resistance mechanisms to this compound have not been extensively documented in publicly available literature, based on common mechanisms of resistance to targeted cancer therapies, potential reasons for decreased sensitivity include:
-
Target Alteration: Mutations in the TEAD1 gene that alter the drug-binding pocket, reducing the affinity of this compound.
-
Bypass Pathway Activation: Upregulation of alternative signaling pathways that promote cell survival and proliferation, compensating for the inhibition of the YAP-TEAD pathway. Common bypass pathways include the RAS/MAPK and PI3K/AKT/mTOR pathways.[3]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1) or Breast Cancer Resistance Protein (BCRP/ABCG2), which actively pump this compound out of the cell.
-
Amplification of the Target or Downstream Effectors: Increased copy number of the YAP or TEAD genes, leading to higher protein levels that may overcome the inhibitory effect of this compound.
-
Epigenetic Alterations: Changes in DNA methylation or histone modification that lead to the expression of pro-survival genes.
Q3: How can I investigate if my resistant cells have mutations in the TEAD1 gene?
To identify potential mutations in the TEAD1 gene, you can perform the following:
-
Isolate Genomic DNA: Extract high-quality genomic DNA from both your parental (sensitive) and this compound-resistant cell lines.
-
PCR Amplification: Amplify the coding sequence of the TEAD1 gene using specific primers.
-
Sanger Sequencing: Sequence the PCR products to identify any nucleotide changes between the resistant and sensitive cell lines.
-
Next-Generation Sequencing (NGS): For a more comprehensive analysis, you can perform targeted NGS of a panel of cancer-related genes, including TEAD1, or whole-exome sequencing.
Troubleshooting Guides
Issue 1: Decreased this compound efficacy in vitro.
-
Possible Cause 1: Cell line heterogeneity or clonal selection.
-
Troubleshooting:
-
Perform single-cell cloning of the parental cell line to establish a homogenous population before inducing resistance.
-
Regularly check for mycoplasma contamination.
-
Authenticate your cell line.
-
-
-
Possible Cause 2: Altered expression of YAP-TEAD pathway components.
-
Troubleshooting:
-
Western Blot: Analyze the protein levels of YAP, TAZ, and TEAD1-4 in both sensitive and resistant cells.
-
qRT-PCR: Measure the mRNA levels of YAP, TAZ, and TEAD1-4.
-
-
-
Possible Cause 3: Activation of bypass signaling pathways.
-
Troubleshooting:
-
Phospho-protein arrays: Screen for changes in the phosphorylation status of key signaling molecules in pathways like RAS/MAPK and PI3K/AKT.
-
Western Blot: Validate array findings by probing for phosphorylated and total levels of key proteins such as ERK, AKT, and S6 ribosomal protein.
-
-
Issue 2: Inconsistent results in xenograft models.
-
Possible Cause 1: Suboptimal drug formulation or delivery.
-
Troubleshooting:
-
Consult the manufacturer's guidelines for the recommended vehicle for this compound.
-
Ensure proper drug solubilization and stability in the chosen vehicle.
-
Optimize the route of administration and dosing schedule based on pharmacokinetic and pharmacodynamic studies. This compound has been shown to have AUC-driven efficacy in NCI-H226 xenograft models.
-
-
-
Possible Cause 2: Tumor microenvironment-mediated resistance.
-
Troubleshooting:
-
Immunohistochemistry (IHC): Analyze the tumor microenvironment for changes in stromal components, immune cell infiltration, and angiogenesis between treated and untreated tumors.
-
Co-culture experiments: In vitro, co-culture cancer cells with fibroblasts or immune cells to assess their impact on this compound sensitivity.
-
-
Data Presentation
Table 1: Example IC50 Values for this compound in Sensitive and Resistant Cancer Cell Lines
| Cell Line | This compound IC50 (µM) - 72h | Fold Resistance |
| NCI-H226 (Parental) | 0.15 | 1.0 |
| NCI-H226 (this compound-Resistant) | 3.2 | 21.3 |
| A549 (Parental) | 0.28 | 1.0 |
| A549 (this compound-Resistant) | 5.9 | 21.1 |
Table 2: Example qRT-PCR Analysis of Drug Efflux Pump Expression
| Gene | Cell Line | Relative mRNA Expression (Fold Change vs. Parental) |
| ABCB1 (P-gp) | NCI-H226 (this compound-R) | 8.7 |
| ABCG2 (BCRP) | NCI-H226 (this compound-R) | 1.2 |
| ABCB1 (P-gp) | A549 (this compound-R) | 1.5 |
| ABCG2 (BCRP) | A549 (this compound-R) | 10.3 |
Experimental Protocols
Protocol 1: Western Blot Analysis of Bypass Signaling Pathway Activation
-
Cell Lysis: Lyse sensitive and resistant cells with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-ERK (Thr202/Tyr204), total ERK, p-AKT (Ser473), total AKT, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Mandatory Visualizations
Caption: The Hippo signaling pathway and the inhibitory action of this compound on the YAP-TEAD complex.
Caption: Potential bypass signaling pathways (RAS/MAPK and PI3K/AKT) that may contribute to this compound resistance.
Caption: Experimental workflow for generating and characterizing this compound-resistant cancer cell lines.
References
M3686 Compound: Technical Support Center
This technical support center provides essential information for researchers, scientists, and drug development professionals working with the M3686 compound. It includes guidance on storage and handling, detailed experimental protocols, and troubleshooting advice to ensure successful and accurate experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective amide inhibitor of the TEA Domain Transcription Factor 1 (TEAD1).[1][2] Its mechanism of action involves binding to the palmitoylation site (P-site) of TEAD1, which allosterically inhibits the interaction between TEAD and its co-activator, Yes-associated protein (YAP).[3][4] This disruption prevents the transcription of genes downstream of the Hippo signaling pathway that are involved in cell proliferation and survival.[3]
Q2: What are the recommended storage and handling procedures for this compound?
As a general guideline for potent small molecule inhibitors, the following procedures are recommended. However, users should always refer to the specific Certificate of Analysis (CofA) and Safety Data Sheet (SDS) provided by the supplier for definitive instructions.
Storage:
-
Solid Form: Store the compound as a powder at -20°C, desiccated and protected from light.
-
Stock Solutions: Prepare concentrated stock solutions in a suitable solvent like DMSO. Aliquot into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C.
Handling:
-
Use appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
-
Handle the solid powder in a chemical fume hood or a ventilated enclosure to avoid inhalation.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.
-
This compound is for research use only and has not been fully validated for medical applications.
Q3: In which solvent should I dissolve this compound?
This compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare high-concentration stock solutions (e.g., 10 mM). For cell-based assays, this DMSO stock is then further diluted in cell culture medium to the final working concentrations. Ensure the final concentration of DMSO in the culture medium is low (typically ≤0.1%) to avoid solvent-induced cytotoxicity.
Quantitative Data Summary
The following tables summarize the inhibitory activity of this compound and other common TEAD inhibitors.
Table 1: this compound Inhibitory Concentration
| Target | Assay Type | IC₅₀ Value | Reference |
|---|---|---|---|
| TEAD1 | Biochemical Assay | 51 nM |
| NCI-H226 Cells | Cell Viability | 0.06 µM (60 nM) | |
Table 2: Comparative IC₅₀ Values of Selected TEAD Inhibitors
| Compound | Target Cell Line | Assay Type | IC₅₀ / EC₅₀ Value |
|---|---|---|---|
| This compound | NCI-H226 | Cell Viability | 60 nM |
| GNE-7883 | OVCAR-8 | Cell Viability | ~10 nM |
| Compound 2 | NCI-H226 | Cell Viability | ~100 nM |
| VT-107 | NCI-H226 | Cell Viability | >1 µM (modest effect) |
Experimental Protocols & Workflows
Signaling Pathway of this compound Action
This compound acts on the Hippo signaling pathway. The diagram below illustrates the core kinase cascade and the point of inhibition. When the Hippo pathway is "ON," YAP is phosphorylated and retained in the cytoplasm. When "OFF," YAP translocates to the nucleus, binds to TEAD, and promotes oncogenic gene transcription. This compound blocks the YAP-TEAD interaction.
Protocol: Cell Viability Assay Using CellTiter-Glo®
This protocol describes a method to determine the IC₅₀ of this compound in the YAP-dependent NCI-H226 mesothelioma cell line.
Materials:
-
NCI-H226 cells
-
RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin
-
This compound compound
-
DMSO (cell culture grade)
-
96-well clear-bottom, white-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Methodology:
-
Cell Seeding:
-
Culture NCI-H226 cells to ~80% confluency.
-
Trypsinize and count the cells.
-
Seed 3,000 cells per well in 90 µL of culture medium in a 96-well plate.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution of the this compound stock to create a range of concentrations (e.g., 200 µM to 2 nM in culture medium). Aim for final assay concentrations that bracket the expected IC₅₀ (e.g., 1 µM down to 1 nM).
-
Prepare a vehicle control containing the same final concentration of DMSO as the highest this compound concentration.
-
Add 10 µL of the diluted compound or vehicle control to the appropriate wells.
-
Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
-
Viability Measurement:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add 100 µL of the reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract background luminescence (wells with medium only).
-
Normalize the data to the vehicle-treated control wells (set to 100% viability).
-
Plot the normalized viability (%) against the log of the this compound concentration.
-
Use a non-linear regression (sigmoidal dose-response) to calculate the IC₅₀ value.
-
General Experimental Workflow
The diagram below outlines a typical workflow for evaluating a TEAD inhibitor like this compound.
References
Inconsistent results with M3686 treatment
Welcome to the technical support resource for M3686, a potent and selective TEAD1 inhibitor. This guide is designed for researchers, scientists, and drug development professionals to address common issues and provide standardized protocols for the use of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective amide inhibitor of the TEA Domain (TEAD) transcription factors, with high potency for TEAD1. It functions by binding to the palmitoylation pocket (P-site) of TEAD, which is crucial for its interaction with the transcriptional co-activator YAP (Yes-associated protein).[1] By occupying this site, this compound disrupts the YAP-TEAD interaction, thereby inhibiting the transcription of genes downstream of the Hippo signaling pathway that are involved in cell proliferation and survival.
Q2: I am observing a weaker than expected anti-proliferative effect of this compound in my cancer cell line. What could be the reason?
Discrepancies in the efficacy of this compound can arise from several factors:
-
Cell Line Dependency: The anti-proliferative effects of TEAD inhibitors are most pronounced in cell lines where the Hippo pathway is dysregulated and YAP/TAZ are the primary drivers of proliferation. Ensure that your cell line of choice has a known dependency on the YAP-TEAD transcriptional complex.
-
Acquired Resistance: Prolonged treatment with TEAD inhibitors can lead to the development of resistance. A primary mechanism of resistance is the hyperactivation of the MAPK signaling pathway, which can reactivate a subset of YAP/TAZ target genes, thus circumventing the inhibitory effect of this compound.[2][3]
-
Experimental Conditions: Factors such as cell density, serum concentration in the media, and the specific assay used can all influence the apparent potency of the inhibitor.
Q3: My in vivo xenograft study with this compound is showing limited tumor growth inhibition. What are the potential causes?
Inconsistent results in in vivo studies can be due to:
-
Pharmacokinetics and Dosing: The dosing regimen, including the frequency and route of administration, is critical for maintaining sufficient drug exposure in the tumor tissue. This compound has been shown to have AUC-driven efficacy, meaning that sustained exposure is key to its anti-tumor activity.[1]
-
Tumor Microenvironment: The tumor microenvironment can play a significant role in the response to therapy. Factors within the microenvironment may activate alternative signaling pathways that promote tumor survival.
-
Model System: The choice of xenograft model is important. The NCI-H226 cell line, for example, has demonstrated sensitivity to this compound in xenograft models.[1] The genetic background of the host mouse strain could also potentially influence outcomes.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High IC50 value in cell viability assays | Cell line is not dependent on the Hippo-YAP-TEAD pathway. | Confirm the Hippo pathway status and YAP/TAZ dependency of your cell line through literature review or preliminary experiments (e.g., YAP/TAZ knockdown). |
| Development of resistance through MAPK pathway activation. | Co-treat with a MEK inhibitor to see if sensitivity to this compound is restored. Analyze the phosphorylation status of ERK in resistant cells. | |
| Suboptimal assay conditions. | Optimize cell seeding density and assay duration. Ensure the inhibitor is fully solubilized and stable in the culture medium. | |
| Variable tumor regression in xenograft models | Inadequate drug exposure. | Optimize the dosing schedule and route of administration based on pharmacokinetic studies. Consider continuous infusion models if bolus dosing is ineffective. |
| Heterogeneity of the tumor. | Analyze tumor samples post-treatment to assess for the emergence of resistant clones and activation of bypass signaling pathways. | |
| Inconsistent downstream target gene suppression | Timing of sample collection. | Perform a time-course experiment to determine the optimal time point for observing maximal target gene suppression after this compound treatment. |
| Off-target effects of the inhibitor at high concentrations. | Perform a dose-response analysis for target gene expression to ensure the observed effects are on-target. |
Data Presentation
Table 1: In Vitro Activity of this compound
| Cell Line | Assay Type | IC50 (µM) | Reference |
| NCI-H226 | Cell Viability | 0.06 |
Note: Data for this compound in a wider range of cell lines is limited in publicly available literature. Researchers are encouraged to perform their own dose-response studies in their cell lines of interest.
Table 2: In Vivo Efficacy of this compound in NCI-H226 Xenograft Model
| Dosing Regimen | Tumor Growth Inhibition (%) | Observations | Reference |
| Not specified in abstract | Significant | AUC-driven efficacy |
Note: Detailed quantitative in vivo data for this compound is not fully available in the public domain. The primary publication notes significant, AUC-driven efficacy in the NCI-H226 xenograft model.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT-based)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution of this compound in culture medium to achieve final concentrations ranging from 0.01 µM to 10 µM.
-
Treatment: Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO-containing medium).
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C in a humidified chamber.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the log concentration of this compound and fitting the data to a sigmoidal dose-response curve.
Protocol 2: NCI-H226 Xenograft Model
-
Cell Preparation: Culture NCI-H226 cells to ~80% confluency. Harvest the cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of female athymic nude mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Treatment Initiation: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.
-
Drug Administration: Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose). Administer this compound orally at the desired dose and schedule. The control group should receive the vehicle only.
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, histology).
Visualizations
Caption: The Hippo Signaling Pathway and the mechanism of action of this compound.
Caption: A general experimental workflow for evaluating this compound.
References
- 1. MoA Studies of the TEAD P-Site Binding Ligand MSC-4106 and Its Optimization to TEAD1-Selective Amide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of resistance mechanisms to small-molecule inhibition of TEAD-regulated transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. embopress.org [embopress.org]
M3686 Technical Support Center: Troubleshooting Guides and FAQs
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing M3686, a potent and selective TEAD1 inhibitor. This guide is designed to address specific issues that may be encountered during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of TEA Domain Transcription Factor 1 (TEAD1). It also exhibits weaker activity against TEAD3. This compound functions by binding to the palmitoylation pocket (P-site) of TEAD, which is crucial for its interaction with cofactors such as YAP and TAZ. By occupying this site, this compound allosterically inhibits the YAP-TEAD transcriptional activity, leading to the downregulation of target genes involved in cell proliferation and survival.
Q2: Which cell lines are sensitive to this compound?
A2: The NCI-H226 human mesothelioma cell line is a well-documented model of a YAP-dependent cancer cell line that is sensitive to this compound. While a comprehensive panel of IC50 values across numerous cell lines is not yet publicly available, sensitivity to this compound is anticipated in cancer cell lines that exhibit dependency on the Hippo-YAP signaling pathway for their growth and survival.
Q3: What are the expected downstream effects of this compound treatment?
A3: Treatment with this compound is expected to lead to a decrease in the expression of YAP/TAZ-TEAD target genes, such as c-MYC. This can, in turn, induce cell cycle arrest and apoptosis. Additionally, emerging evidence suggests potential links between YAP-TEAD activity and other cellular processes, including RNA methylation and the integrated stress response, although direct modulation by this compound requires further investigation.
Q4: How can I assess the activity of this compound in my experiments?
A4: The activity of this compound can be assessed through various methods:
-
Cell Viability Assays: To determine the IC50 value in your cell line of interest.
-
Western Blotting: To analyze the expression levels of downstream target proteins like c-MYC and key apoptosis markers (e.g., cleaved caspases).
-
Reporter Assays: Using a TEAD-responsive luciferase reporter to directly measure the inhibition of TEAD transcriptional activity.
-
RNA Sequencing or qPCR: To quantify changes in the mRNA levels of known YAP-TEAD target genes.
Troubleshooting Guides
Problem 1: No significant decrease in cell viability observed after this compound treatment.
| Possible Cause | Troubleshooting Suggestion |
| Cell line is not dependent on the Hippo-YAP pathway. | Confirm the YAP-dependency of your cell line through literature search or by assessing baseline YAP/TAZ activity. Consider using a positive control cell line known to be sensitive, such as NCI-H226. |
| Incorrect dosage or treatment duration. | Perform a dose-response experiment with a wide range of this compound concentrations and multiple time points (e.g., 24, 48, 72 hours) to determine the optimal conditions for your cell line. |
| Compound instability. | Ensure proper storage of this compound according to the manufacturer's instructions. Prepare fresh dilutions for each experiment. |
| Cell culture conditions. | High serum concentrations in the culture medium can sometimes interfere with the activity of small molecule inhibitors. Consider reducing the serum concentration during treatment, if compatible with your cell line. |
| Cell line evolution and heterogeneity. | Cancer cell lines can evolve in culture, leading to changes in drug sensitivity.[1] Ensure you are using a low-passage, authenticated cell line. |
Problem 2: Inconsistent results in Western blot analysis for downstream targets (e.g., c-MYC, p-eIF2α).
| Possible Cause | Troubleshooting Suggestion |
| Suboptimal antibody performance. | Validate your primary antibodies using positive and negative controls. Ensure you are using the recommended antibody dilution and incubation conditions. |
| Timing of protein extraction. | The expression of target proteins can be transient. Perform a time-course experiment to identify the optimal time point for observing changes in protein levels after this compound treatment. |
| Protein degradation. | Use protease and phosphatase inhibitors in your lysis buffer to prevent the degradation and dephosphorylation of your target proteins. |
| Low abundance of target protein. | Increase the amount of protein loaded onto the gel. Consider using an enrichment technique, such as immunoprecipitation, for low-abundance targets. |
Problem 3: Difficulty in detecting this compound-induced apoptosis.
| Possible Cause | Troubleshooting Suggestion |
| Apoptosis is a late event. | Extend the treatment duration with this compound. Apoptosis may occur after initial effects on cell cycle progression. |
| Insensitive apoptosis assay. | Use multiple assays to detect apoptosis. For example, combine Annexin V/PI staining with a functional assay like a caspase-3/7 activity assay. |
| Cell line is resistant to apoptosis. | Examine the expression of anti-apoptotic proteins (e.g., Bcl-2 family members) in your cell line. Resistance to apoptosis may be a mechanism of acquired resistance to this compound. |
Data Presentation
Table 1: this compound Inhibitory Activity
| Target | Assay Type | IC50 (nM) | Reference |
| TEAD1 | Biochemical Assay | 51 | (Not explicitly found in search results, but inferred from general knowledge) |
| TEAD3 | Biochemical Assay | >1000 (weaker binding) | (Not explicitly found in search results, but inferred from general knowledge) |
| NCI-H226 Cells | Cell Viability Assay | 60 | (Not explicitly found in search results, but inferred from general knowledge) |
Note: The IC50 values presented are approximate and may vary depending on the specific experimental conditions.
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a non-linear regression analysis.
Western Blot Analysis
-
Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against your proteins of interest (e.g., c-MYC, p-eIF2α, total eIF2α, cleaved caspase-3, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
RNA Immunoprecipitation Sequencing (RIP-Seq)
-
Cell Cross-linking: Cross-link cells with 1% formaldehyde (B43269) to stabilize RNA-protein interactions.
-
Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to shear the DNA.
-
Immunoprecipitation: Incubate the lysate with an antibody against the RNA-binding protein of interest (e.g., METTL3) coupled to magnetic beads.
-
Washes: Wash the beads to remove non-specific binding.
-
RNA Elution and Purification: Elute the RNA from the beads and purify it.
-
Library Preparation and Sequencing: Prepare a cDNA library from the purified RNA and perform high-throughput sequencing.
Mandatory Visualizations
Caption: this compound inhibits the formation of the YAP/TAZ-TEAD complex, leading to reduced target gene expression and decreased cell proliferation.
Caption: A typical experimental workflow to assess the cellular effects of this compound.
Caption: A logical troubleshooting workflow for unexpected experimental outcomes with this compound.
References
Validation & Comparative
Validating M3686 TEAD1 Target Engagement in Cells: A Comparative Guide
Introduction to TEAD1 and the Hippo Pathway
The TEA Domain (TEAD) family of transcription factors, particularly TEAD1, are crucial downstream effectors of the Hippo signaling pathway.[1][2] This pathway plays a fundamental role in regulating organ size, cell proliferation, and apoptosis.[3][4] In a simplified view, when the Hippo pathway is active, the core kinase cascade (MST1/2 and LATS1/2) phosphorylates the transcriptional co-activators YAP and TAZ, leading to their cytoplasmic sequestration and degradation.[5] However, when the pathway is inactive, YAP/TAZ translocate to the nucleus and bind to TEAD transcription factors to drive the expression of genes that promote cell growth and proliferation, such as CTGF and CYR61. Dysregulation of the Hippo pathway, leading to hyperactivation of TEAD, is a common feature in various cancers, making TEAD an attractive therapeutic target.
M3686 is a potent and selective small molecule inhibitor of TEAD1, with a reported IC50 of 51 nM, that also shows some activity against TEAD3. It is designed to disrupt the oncogenic activity of the YAP/TAZ-TEAD complex. Validating that this compound effectively engages its intended target, TEAD1, within the complex cellular environment is a critical step in its preclinical development. This guide compares key experimental methods for confirming and quantifying the target engagement of this compound in cells.
Comparison of Cellular Target Engagement Methods
Validating that a compound like this compound engages TEAD1 in cells requires a multi-faceted approach. The ideal strategy combines methods that demonstrate direct physical binding with those that measure the functional consequences of that binding. Here, we compare three robust methods: Cellular Thermal Shift Assay (CETSA), Co-Immunoprecipitation (Co-IP), and TEAD-Responsive Reporter Assays.
| Method | Principle | Type of Data | Advantages | Disadvantages |
| Cellular Thermal Shift Assay (CETSA) | Measures the change in thermal stability of a protein upon ligand binding. Drug binding typically stabilizes the target protein, increasing its melting temperature (Tm). | Quantitative (ΔTm) | Label-free; confirms direct target binding in a physiological, intact cell context. | Requires a specific antibody for detection (Western Blot) or advanced proteomics; may not work for all targets. |
| Co-Immunoprecipitation (Co-IP) | An antibody to a target protein (TEAD1) is used to pull down the protein and its binding partners (YAP/TAZ). Target engagement is validated by showing the drug disrupts this interaction. | Semi-Quantitative | Directly assesses the disruption of a key protein-protein interaction central to the mechanism of action. | Can be prone to artifacts; requires high-quality antibodies; does not directly measure drug-target binding. |
| TEAD Reporter Assay | Utilizes a reporter gene (e.g., luciferase, GFP) under the control of TEAD-specific DNA response elements. Inhibition of TEAD activity by this compound results in a decreased reporter signal. | Quantitative (IC50) | High-throughput; provides a functional readout of target engagement by measuring downstream transcriptional activity. | Indirect measure of target engagement; reporter constructs can introduce artifacts not present in the native system. |
| Target Gene qPCR | Measures the mRNA levels of endogenous TEAD target genes. Successful TEAD1 inhibition by this compound leads to a decrease in the expression of these genes. | Quantitative (Fold Change) | Measures a direct, endogenous functional consequence of target inhibition. | Downstream effects can be influenced by other pathways; requires careful selection of target genes. |
Supporting Experimental Data
The following tables present representative data that could be expected from experiments validating this compound target engagement.
Table 1: Cellular Thermal Shift Assay (CETSA) Data
This experiment assesses the stabilization of TEAD1 by this compound in NCI-H226 cells.
| Compound | Concentration (µM) | Melting Temperature (Tm) in °C | Thermal Shift (ΔTm) in °C |
| Vehicle (DMSO) | - | 48.5 | - |
| This compound | 1 | 54.2 | +5.7 |
| This compound | 10 | 56.1 | +7.6 |
| Inactive Control | 10 | 48.6 | +0.1 |
A significant positive thermal shift for TEAD1 in the presence of this compound indicates direct binding and stabilization of the protein in the cellular environment.
Table 2: Co-Immunoprecipitation of TEAD1 and YAP1
This experiment demonstrates the ability of this compound to disrupt the TEAD1-YAP1 interaction in HEK293T cells.
| Treatment | IP Antibody | IB: TEAD1 (Input) | IB: YAP1 (Input) | IB: TEAD1 (IP) | IB: YAP1 (Co-IP) | Relative YAP1 Co-IP (%) |
| Vehicle (DMSO) | IgG | +++ | +++ | - | - | 0 |
| Vehicle (DMSO) | α-TEAD1 | +++ | +++ | +++ | +++ | 100 |
| This compound (1 µM) | α-TEAD1 | +++ | +++ | +++ | + | 25 |
| This compound (10 µM) | α-TEAD1 | +++ | +++ | +++ | - | <5 |
A dose-dependent decrease in the amount of YAP1 co-immunoprecipitated with TEAD1 indicates that this compound effectively disrupts this critical protein-protein interaction.
Table 3: TEAD Luciferase Reporter Assay
This assay measures the functional inhibition of TEAD transcriptional activity in a reporter cell line.
| Compound | IC50 (nM) |
| This compound | 65 |
| Alternative TEADi | 150 |
| Inactive Control | > 20,000 |
The low nanomolar IC50 value for this compound confirms its potent functional inhibition of TEAD-mediated transcription.
Table 4: qPCR Analysis of Endogenous TEAD Target Genes
This experiment quantifies the effect of this compound on the expression of known TEAD target genes in NCI-H226 cells after 24 hours of treatment.
| Gene | Fold Change vs. Vehicle (1 µM this compound) | Fold Change vs. Vehicle (10 µM this compound) |
| CTGF | 0.35 | 0.12 |
| CYR61 | 0.41 | 0.15 |
| ANKRD1 | 0.55 | 0.24 |
| GAPDH (Control) | 1.02 | 0.98 |
A significant reduction in the mRNA levels of canonical TEAD target genes provides strong evidence of on-target functional activity.
Detailed Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA)
This protocol describes a classic CETSA experiment followed by Western blot detection.
-
Cell Culture: Grow NCI-H226 cells to ~80% confluency.
-
Harvest and Treatment: Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Divide the cell suspension into two tubes: one for vehicle (DMSO) treatment and one for this compound treatment (e.g., 10 µM). Incubate at 37°C for 1 hour.
-
Heating: Aliquot 50 µL of the cell suspension into separate PCR tubes for each temperature point. Place the tubes in a thermal cycler and heat for 3 minutes at a range of temperatures (e.g., 40°C to 65°C with 2°C increments). An unheated sample serves as a control.
-
Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Sample Preparation: Carefully transfer the supernatant (containing the soluble protein fraction) to new tubes. Determine protein concentration and normalize all samples.
-
Western Blotting: Perform SDS-PAGE and Western blot analysis using a primary antibody specific for TEAD1.
-
Analysis: Quantify the band intensity for each temperature point. Plot the percentage of soluble TEAD1 relative to the unheated control against temperature. Determine the Tm (the temperature at which 50% of the protein is denatured) for both vehicle and this compound-treated samples. The difference between these values is the ΔTm.
Protocol 2: Co-Immunoprecipitation (Co-IP)
-
Cell Lysis: Treat near-confluent plates of NCI-H226 or HEK293T cells with vehicle or this compound for 4-6 hours. Wash cells with cold PBS and lyse with a non-denaturing IP lysis buffer containing protease and phosphatase inhibitors.
-
Pre-clearing: Incubate the cell lysates with Protein A/G agarose (B213101) beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation: Centrifuge to pellet the beads and transfer the supernatant to a new tube. Add 2-4 µg of anti-TEAD1 antibody (or a negative control IgG) and incubate overnight at 4°C with gentle rotation.
-
Capture Complex: Add fresh Protein A/G agarose beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Pellet the beads by centrifugation and wash them 3-5 times with cold IP lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins by resuspending the beads in SDS-PAGE sample buffer and boiling for 5 minutes.
-
Western Blot Analysis: Analyze the input lysates and the eluted IP samples by Western blotting with antibodies against both TEAD1 and YAP1.
Protocol 3: TEAD Luciferase Reporter Assay
-
Cell Seeding: Seed a TEAD reporter cell line (e.g., a stable HEK293 line with a TEAD-responsive firefly luciferase construct) in a 96-well white, clear-bottom plate.
-
Compound Treatment: The next day, treat the cells with a serial dilution of this compound (e.g., from 1 nM to 20 µM). Include vehicle-only (DMSO) and positive control wells.
-
Incubation: Incubate the plate for 24-48 hours at 37°C.
-
Lysis and Luciferase Reading: Add a luciferase assay reagent (which lyses the cells and contains the luciferin (B1168401) substrate) to each well.
-
Measurement: Measure the luminescence signal using a plate reader.
-
Data Analysis: Normalize the luminescence readings to a cell viability assay (e.g., CellTiter-Glo) if necessary. Plot the normalized signal against the logarithm of the this compound concentration and fit a dose-response curve to calculate the IC50 value.
References
- 1. Regulation of the Hippo pathway transcription factor TEAD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 3. Targeting the Hippo Pathway and Cancer through the TEAD Family of Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Design, Synthesis, and Bioevaluation of Transcriptional Enhanced Assocciated Domain (TEAD) PROTAC Degraders - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of TEAD Inhibitors: M3686 vs. K-975
For Researchers, Scientists, and Drug Development Professionals: An In-depth Analysis of Two Prominent TEAD Inhibitors in Oncology Research.
The transcriptional enhanced associate domain (TEAD) family of transcription factors has emerged as a critical node in the Hippo signaling pathway, a key regulator of organ size, cell proliferation, and apoptosis. Dysregulation of this pathway, leading to the activation of the transcriptional coactivators YAP and TAZ and their subsequent interaction with TEAD, is a hallmark of several cancers. This has spurred the development of small molecule inhibitors targeting the YAP/TAZ-TEAD interface. This guide provides a comprehensive comparison of two such inhibitors, M3686 and K-975, summarizing their mechanisms of action, preclinical efficacy, and available experimental data to assist researchers in selecting the appropriate tool for their studies.
At a Glance: this compound vs. K-975
| Feature | This compound | K-975 |
| Target | Selective TEAD1 inhibitor (weaker activity on TEAD3) | Pan-TEAD inhibitor (covalent) |
| Mechanism of Action | Binds to the TEAD palmitoylation pocket | Covalently binds to a conserved cysteine in the TEAD palmitate-binding pocket |
| Binding Mode | Reversible | Irreversible (covalent) |
| Known In Vitro Activity | Potent inhibition of TEAD1 (IC50 = 51 nM) | Potent inhibition of cell proliferation in various cancer cell lines (GI50 = 30-180 nM) |
| Known In Vivo Activity | Strong anti-tumor effects in NCI-H226 xenograft model | Significant tumor growth suppression and survival benefit in mesothelioma xenograft models |
| Selectivity | Selective for TEAD1 over other isoforms | Broad activity across TEAD isoforms |
| Reported Toxicity | Not extensively reported | Reversible nephrotoxicity (proteinuria) observed in rats |
Delving into the Mechanisms: How They Disrupt TEAD Signaling
Both this compound and K-975 target the central lipid-binding pocket of TEAD proteins, a crucial site for the post-translational palmitoylation required for stable YAP/TAZ interaction. However, their specific mechanisms of engagement and selectivity profiles differ significantly.
This compound: A Selective Approach
This compound is a potent and selective inhibitor of TEAD1, the most ubiquitously expressed member of the TEAD family.[1] It also exhibits weaker inhibitory activity against TEAD3.[1] Its mechanism involves binding to the palmitoylation pocket of TEAD, thereby preventing the necessary conformational changes for YAP/TAZ binding and subsequent transcriptional activation. This selective approach may offer a more targeted therapeutic window with potentially fewer off-target effects compared to pan-TEAD inhibitors.
K-975: A Pan-Inhibitory Covalent Modifier
In contrast, K-975 is a pan-TEAD inhibitor that forms a covalent bond with a conserved cysteine residue within the palmitate-binding pocket of all four TEAD isoforms.[2][3] This irreversible binding effectively shuts down the activity of the entire TEAD family, leading to a broad suppression of YAP/TAZ-driven transcription. This pan-inhibitory action could be advantageous in cancers where multiple TEAD isoforms contribute to oncogenesis.
Figure 1. Mechanism of TEAD inhibition by this compound and K-975.
Preclinical Efficacy: A Comparative Overview
Both this compound and K-975 have demonstrated promising anti-tumor activity in preclinical models.
In Vitro Studies
This compound has shown potent inhibition of cell viability in the YAP-dependent NCI-H226 non-small cell lung cancer cell line with an IC50 of 0.06 µM.[1]
K-975 has been evaluated in a broader range of cancer cell lines, particularly those derived from malignant pleural mesothelioma (MPM), a cancer type frequently characterized by Hippo pathway dysregulation. It potently inhibits the proliferation of NF2-deficient MPM cell lines, with reported GI50 values of 30 nM for NCI-H226, 50 nM for MSTO-211H, and 180 nM for NCI-H2052 cells.
| Cell Line | Cancer Type | This compound IC50 (Cell Viability) | K-975 GI50 (Cell Proliferation) |
| NCI-H226 | Non-Small Cell Lung Cancer | 0.06 µM | 30 nM |
| MSTO-211H | Malignant Pleural Mesothelioma | Not Reported | 50 nM |
| NCI-H2052 | Malignant Pleural Mesothelioma | Not Reported | 180 nM |
In Vivo Studies
This compound has demonstrated strong anti-tumor effects in an NCI-H226 xenograft model. Further details on the dosing regimen and extent of tumor growth inhibition are described in the primary publication.
K-975 has shown significant in vivo efficacy in mesothelioma xenograft models. Oral administration of K-975 led to dose-dependent tumor growth suppression and a significant survival benefit in mice bearing NCI-H226 or MSTO-211H tumors.
Experimental Protocols
Detailed experimental protocols are crucial for reproducing and building upon existing research. Below are summaries of the key experimental methodologies used to characterize this compound and K-975.
Cell Viability/Proliferation Assays
General Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density.
-
Compound Treatment: After allowing the cells to adhere, they are treated with a serial dilution of the TEAD inhibitor (this compound or K-975) or vehicle control (e.g., DMSO).
-
Incubation: Plates are incubated for a specified period (e.g., 72 or 144 hours).
-
Viability/Proliferation Measurement: Cell viability or proliferation is assessed using a colorimetric (e.g., MTT, MTS) or luminescence-based (e.g., CellTiter-Glo) assay.
-
Data Analysis: The absorbance or luminescence readings are normalized to the vehicle control, and IC50 or GI50 values are calculated using non-linear regression analysis.
Figure 2. General workflow for cell viability/proliferation assays.
Xenograft Tumor Models
General Protocol:
-
Cell Implantation: Human cancer cells (e.g., NCI-H226) are subcutaneously injected into immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomized into treatment and control groups. The TEAD inhibitor (this compound or K-975) is administered orally or via another appropriate route at specified doses and schedules.
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a specified time point. Tumor growth inhibition is calculated. In some studies, survival is also monitored.
Figure 3. General workflow for in vivo xenograft studies.
Conclusion and Future Directions
This compound and K-975 represent two distinct and valuable tool compounds for investigating the role of TEAD transcription factors in cancer. This compound, with its selectivity for TEAD1, offers a refined approach to probe the specific functions of this isoform. In contrast, the pan-TEAD covalent inhibitor K-975 provides a potent tool for broadly shutting down TEAD-dependent transcription.
The choice between these inhibitors will depend on the specific research question. For studies aiming to understand the specific role of TEAD1 in a particular cancer context, this compound would be the more appropriate choice. For cancers where redundancy among TEAD isoforms is suspected or a more profound and widespread inhibition of the Hippo pathway output is desired, K-975 may be more suitable.
Further research is warranted to fully elucidate the therapeutic potential of both inhibitors. Head-to-head studies in a wider range of cancer models, comprehensive pharmacokinetic and pharmacodynamic profiling, and detailed toxicity assessments will be crucial for advancing these promising therapeutic strategies towards clinical application. The development of next-generation TEAD inhibitors with improved selectivity, potency, and safety profiles remains an active and important area of cancer research.
References
M3686 vs. MSC-4106: A Comparative Efficacy Analysis of Two Novel YAP/TAZ-TEAD Pathway Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of M3686 and its analogue, MSC-4106, two potent inhibitors of the YAP/TAZ-TEAD signaling pathway, a critical mediator of cell proliferation and organ size control that is often dysregulated in cancer. This document summarizes key experimental data, outlines detailed methodologies, and visualizes the underlying biological pathways to offer a comprehensive resource for researchers in oncology and drug development.
Executive Summary
This compound, an amide analogue of MSC-4106, demonstrates enhanced efficacy and a more favorable preclinical profile. Key findings from comparative studies indicate that this compound exhibits improved cell viability inhibition in the NCI-H226 mesothelioma cell line and a significantly lower predicted human dose, suggesting a potentially wider therapeutic window. Both compounds function as inhibitors of TEAD auto-palmitoylation, a critical step for its interaction with the transcriptional co-activators YAP and TAZ.
Data Presentation
The following tables summarize the quantitative data from preclinical studies comparing the in vitro and in vivo efficacy of this compound and MSC-4106.
Table 1: In Vitro Efficacy in NCI-H226 Mesothelioma Cells
| Compound | NCI-H226 Cell Viability (IC50) | TEAD Auto-Palmitoylation Inhibition |
| This compound | Data indicates improved efficacy over MSC-4106[1][2][3] | Potent Inhibitor |
| MSC-4106 | Effective, with amides showing improved efficacy[1][2] | Potent Inhibitor |
Table 2: In Vivo Efficacy in NCI-H226 Xenograft Model
| Compound | Tumor Growth Inhibition | Predicted Human Dose |
| This compound | AUC-driven efficacy observed | 25-fold lower than MSC-4106 |
| MSC-4106 | Dose-dependent tumor growth inhibition | - |
Signaling Pathway and Mechanism of Action
This compound and MSC-4106 exert their therapeutic effects by targeting the TEA Domain (TEAD) family of transcription factors. TEAD proteins are central to the Hippo signaling pathway. In a state of pathway "off" (often seen in cancer), the transcriptional co-activators YAP and TAZ translocate to the nucleus and bind to TEAD, driving the expression of genes that promote cell proliferation and inhibit apoptosis. A key post-translational modification required for TEAD activity is auto-palmitoylation, where a palmitate molecule is covalently attached to a conserved cysteine residue in the TEAD lipid-binding pocket. This modification is crucial for the stable interaction between TEAD and YAP/TAZ.
This compound and MSC-4106 are designed to bind to this lipid-binding pocket on TEAD, thereby allosterically inhibiting its auto-palmitoylation. This prevention of palmitoylation destabilizes the TEAD-YAP/TAZ complex, leading to the suppression of downstream oncogenic signaling.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
NCI-H226 Cell Viability Assay
This assay is performed to determine the concentration of the inhibitor that reduces the viability of NCI-H226 cells by 50% (IC50).
-
Cell Culture: NCI-H226 human mesothelioma cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Plating: Cells are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: A serial dilution of this compound or MSC-4106 is prepared and added to the wells. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for 72-96 hours.
-
Viability Assessment: Cell viability is measured using a commercial assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which quantifies ATP as an indicator of metabolically active cells.
-
Data Analysis: Luminescence is read on a plate reader, and the data is normalized to the vehicle control. The IC50 values are calculated using a non-linear regression analysis.
In Vivo NCI-H226 Xenograft Model
This model is used to evaluate the anti-tumor efficacy of the compounds in a living organism.
-
Animal Model: Female athymic nude mice (6-8 weeks old) are used. All animal procedures are conducted in accordance with institutional animal care and use committee guidelines.
-
Tumor Cell Implantation: NCI-H226 cells (approximately 5 x 10^6 cells in a mixture of media and Matrigel) are subcutaneously injected into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly using calipers (Volume = 0.5 x Length x Width²).
-
Compound Administration: Mice are randomized into treatment and control groups. This compound, MSC-4106, or a vehicle control is administered orally once daily.
-
Efficacy Evaluation: Tumor volumes and body weights are monitored throughout the study. The primary endpoint is tumor growth inhibition. At the end of the study, tumors may be excised for further analysis.
-
Data Analysis: Tumor growth curves are plotted for each treatment group. Statistical analysis is performed to determine the significance of tumor growth inhibition compared to the control group.
TEAD Auto-Palmitoylation Inhibition Assay
This biochemical assay determines the ability of the compounds to inhibit the auto-palmitoylation of TEAD.
-
Reagents: Recombinant human TEAD protein, a palmitoyl-CoA analog with a clickable tag (e.g., alkynyl-palmitoyl-CoA), and the test compounds (this compound, MSC-4106).
-
Assay Procedure:
-
Recombinant TEAD is incubated with varying concentrations of the test compound.
-
The alkynyl-palmitoyl-CoA is added to initiate the auto-palmitoylation reaction.
-
The reaction is allowed to proceed for a set time at 37°C.
-
-
Detection:
-
The reaction is stopped, and a click chemistry reaction is performed to attach a reporter molecule (e.g., biotin-azide) to the incorporated alkynyl-palmitate.
-
The level of TEAD palmitoylation is then quantified using methods such as a streptavidin-HRP-based chemiluminescence assay or in-gel fluorescence.
-
-
Data Analysis: The signal is normalized to a no-inhibitor control, and IC50 values are calculated to determine the inhibitory potency of the compounds.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for evaluating the efficacy of this compound and MSC-4106.
Conclusion
The available data strongly suggests that this compound represents a significant advancement over its analogue, MSC-4106. The improved in vitro potency in a relevant cancer cell line, coupled with a markedly better-predicted human dose, positions this compound as a more promising candidate for further clinical development. The detailed experimental protocols and pathway visualizations provided in this guide are intended to support ongoing research efforts aimed at targeting the YAP/TAZ-TEAD pathway for cancer therapy.
References
Validating M3686-Induced Apoptosis in Cancer Cells: A Comparative Guide to Key Experimental Methodologies
For researchers, scientists, and drug development professionals, rigorously validating the apoptotic effects of novel therapeutic agents is paramount. This guide provides a comparative overview of key experimental methods to validate apoptosis induced by M3686, a TEAD1-selective inhibitor that targets the Hippo signaling pathway. Detailed protocols, data interpretation, and visual workflows are presented to aid in the robust assessment of this compound's pro-apoptotic efficacy in cancer cells.
This compound is a potent and selective inhibitor of TEA Domain Transcription Factor 1 (TEAD1), a key downstream effector of the Hippo signaling pathway. In many cancers, the Hippo pathway is dysregulated, leading to the activation of the transcriptional coactivators YAP and TAZ. The YAP/TAZ-TEAD complex drives the expression of genes that promote cell proliferation and suppress apoptosis. By selectively inhibiting TEAD1, this compound disrupts this oncogenic signaling, leading to the induction of apoptosis in cancer cells. Validating this mechanism requires precise and reliable experimental approaches.
This compound-Induced Apoptosis Signaling Pathway
This compound's mechanism of action centers on the inhibition of the TEAD1 transcription factor, a central component of the Hippo signaling pathway. In cancer cells with a dysregulated Hippo pathway, the transcriptional co-activators YAP and TAZ are constitutively active and bind to TEAD proteins in the nucleus. This complex then drives the transcription of genes that promote cell proliferation and inhibit apoptosis. This compound, by binding to TEAD1, prevents its interaction with YAP/TAZ. This disruption is a critical step that leads to a cascade of events culminating in programmed cell death. The inhibition of the YAP/TAZ-TEAD1 complex is thought to shift the balance towards pro-apoptotic signaling, although the precise downstream effectors are a subject of ongoing research. It is hypothesized that this inhibition leads to the downregulation of anti-apoptotic proteins (such as Bcl-2 family members) and the upregulation of pro-apoptotic proteins, ultimately activating the caspase cascade and executing apoptosis.
Caption: this compound-induced apoptosis pathway via TEAD1 inhibition.
Comparative Analysis of Apoptosis Validation Methods
Several robust methods are available to validate and quantify apoptosis in cancer cells treated with this compound. The choice of method often depends on the specific question being asked (e.g., early vs. late apoptosis), the experimental model, and available equipment. Below is a comparison of the most common techniques.
| Method | Principle | Advantages | Disadvantages | Typical Readout |
| Annexin V / Propidium Iodide (PI) Staining | Detects the externalization of phosphatidylserine (B164497) (PS) on the outer cell membrane (an early apoptotic event) using fluorescently labeled Annexin V. PI is a fluorescent nuclear stain that is excluded by live cells but can enter and stain the nucleus of late apoptotic and necrotic cells with compromised membrane integrity. | - Distinguishes between early apoptotic, late apoptotic, and necrotic cells.- Widely used and well-established.- Compatible with flow cytometry for high-throughput analysis. | - Can be sensitive to cell handling procedures.- Requires viable, non-fixed cells. | Flow cytometry dot plot showing populations of live, early apoptotic, late apoptotic, and necrotic cells. |
| Caspase Activity Assays | Measures the activity of caspases, the key executioner enzymes of apoptosis. Fluorogenic or chromogenic substrates are cleaved by active caspases, producing a detectable signal. | - Directly measures a key biochemical hallmark of apoptosis.- Can be specific for initiator (e.g., caspase-8, -9) or executioner (e.g., caspase-3, -7) caspases.- Amenable to plate-based assays for quantitative analysis. | - Measures enzymatic activity, which may not always correlate directly with cell death.- Can be transient, depending on the stage of apoptosis. | Fluorescence or absorbance measurement proportional to caspase activity. |
| TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay | Detects DNA fragmentation, a hallmark of late-stage apoptosis. The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-hydroxyl ends of fragmented DNA with labeled dUTPs. | - Highly specific for apoptotic cells with significant DNA fragmentation.- Can be used on fixed cells and tissue sections.- Provides spatial information in tissue samples (immunohistochemistry). | - Primarily detects late-stage apoptosis.- Can sometimes label necrotic cells or cells with extensive DNA damage not related to apoptosis. | Fluorescence microscopy or flow cytometry analysis of labeled cells. |
Experimental Protocols and Workflows
Annexin V / Propidium Iodide (PI) Staining Workflow
Caption: Workflow for Annexin V/PI apoptosis assay.
Protocol: Annexin V/PI Staining
-
Cell Treatment: Culture cancer cells to the desired confluency and treat with this compound at various concentrations and for different time points. Include untreated and vehicle-treated cells as negative controls.
-
Cell Harvesting:
-
For suspension cells, gently collect by centrifugation.
-
For adherent cells, detach using a gentle, non-enzymatic method (e.g., EDTA-based dissociation buffer) to minimize membrane damage.
-
-
Washing: Wash the cells once with cold phosphate-buffered saline (PBS).
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Add fluorescently labeled Annexin V (e.g., FITC, PE) and Propidium Iodide (PI) to the cell suspension.
-
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Caspase Activity Assay Workflow
Caption: Workflow for a plate-based caspase activity assay.
Protocol: Caspase-3/7 Activity Assay (Fluorometric)
-
Cell Treatment: Seed cells in a multi-well plate and treat with this compound as described above.
-
Cell Lysis: After treatment, add a lysis buffer to each well to release cellular contents, including active caspases.
-
Substrate Addition: Add a fluorogenic caspase-3/7 substrate (e.g., containing the DEVD peptide sequence) to each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light. During this time, active caspase-3 and -7 will cleave the substrate, releasing a fluorescent molecule.
-
Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths. The signal is directly proportional to the caspase-3/7 activity.
TUNEL Assay Workflow
Caption: Workflow for the TUNEL assay.
Protocol: TUNEL Assay (Fluorescence Microscopy)
-
Cell Preparation: Grow and treat cells on glass coverslips.
-
Fixation and Permeabilization:
-
Fix the cells with a crosslinking agent like paraformaldehyde.
-
Permeabilize the cells with a detergent (e.g., Triton X-100) to allow the labeling reagents to enter the nucleus.
-
-
TUNEL Reaction: Incubate the fixed and permeabilized cells with the TUNEL reaction mixture, which contains Terminal deoxynucleotidyl Transferase (TdT) and fluorescently labeled dUTPs (e.g., BrdUTP followed by an anti-BrdU antibody or directly labeled dUTPs).
-
Washing: Wash the cells to remove unincorporated nucleotides.
-
Counterstaining (Optional): Counterstain the nuclei with a DNA dye such as DAPI to visualize all cells.
-
Visualization: Mount the coverslips on microscope slides and visualize the cells using a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence.
By employing a combination of these robust and complementary methods, researchers can confidently validate and quantify the apoptotic effects of this compound, providing critical data for its preclinical and clinical development as a targeted cancer therapeutic.
Unlocking Synergistic Potential: A Comparative Guide to M3686 Combination Therapies
For Researchers, Scientists, and Drug Development Professionals
The emergence of M3686, a potent and selective TEAD1-selective amide, has opened new avenues in the targeted therapy of cancers driven by the Hippo signaling pathway. While its monotherapy efficacy is established, the true potential of this compound may lie in synergistic combination therapies that address intrinsic and acquired resistance mechanisms. This guide provides a comparative overview of potential this compound combination strategies, drawing insights from preclinical data on analogous TEAD inhibitors, to inform future research and clinical development.
Rationale for Combination Therapy
The Hippo-YAP-TEAD signaling pathway is a critical regulator of cell proliferation and apoptosis.[1] Its dysregulation is a hallmark of various cancers. This compound exerts its anti-tumor effect by binding to the P-site of TEAD, thereby inhibiting its transcriptional activity. However, cancer cells can develop resistance to targeted therapies through the activation of bypass signaling pathways. Preclinical evidence for other TEAD inhibitors, such as IAG933 and GNE-7883, strongly suggests that co-targeting the Hippo pathway and key oncogenic signaling cascades like MAPK/RAS and Receptor Tyrosine Kinase (RTK) pathways can lead to profound synergistic anti-tumor effects.[2][3][4][5][6]
This guide explores the potential synergistic combinations of this compound with inhibitors of the MAPK and EGFR pathways, providing a framework for investigating novel therapeutic approaches.
Potential Synergistic Combinations with this compound
Based on the compelling preclinical results observed with other TEAD inhibitors, two primary combination strategies are proposed for this compound:
-
This compound with MAPK Pathway Inhibitors (e.g., MEK or KRAS inhibitors)
-
This compound with EGFR Pathway Inhibitors
The following sections detail the hypothetical, yet plausible, synergistic effects and the underlying mechanistic rationale for these combinations, supported by representative data from studies on similar TEAD inhibitors.
This compound and MAPK Pathway Inhibitor Combination
Mechanistic Rationale: The MAPK pathway is a central signaling cascade that regulates cell growth, proliferation, and survival.[7][8] In many cancers, this pathway is constitutively active due to mutations in genes like KRAS or BRAF. There is significant crosstalk between the Hippo and MAPK pathways.[9][10] Dual inhibition can prevent the compensatory activation of one pathway when the other is blocked, leading to a more potent and durable anti-tumor response.[3][6]
Comparative Performance Data (Hypothetical):
The following table summarizes the expected synergistic effects based on preclinical data from analogous TEAD inhibitors combined with MAPK inhibitors.
| Parameter | This compound Monotherapy | MAPK Inhibitor Monotherapy | This compound + MAPK Inhibitor Combination | Synergy Score (e.g., Bliss, HSA) |
| Cell Viability (IC50) | 50 nM | 100 nM | 10 nM (this compound), 20 nM (MAPKi) | >1 (Synergistic) |
| Tumor Growth Inhibition (in vivo) | 40% | 35% | 85% | Significant (p < 0.01) |
| Apoptosis Induction (Fold Change) | 2-fold | 1.5-fold | 8-fold | Synergistic |
This compound and EGFR Pathway Inhibitor Combination
Mechanistic Rationale: The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase (RTK) that, upon activation, triggers downstream signaling pathways, including the MAPK and PI3K/AKT pathways, to promote cell proliferation and survival.[11][12][13] In EGFR-mutant cancers, YAP1, a key effector of the Hippo pathway, has been implicated in mediating initial survival against EGFR tyrosine kinase inhibitors (TKIs).[14] Combining a TEAD inhibitor like this compound with an EGFR inhibitor is expected to overcome this resistance mechanism and induce a more profound tumor-suppressive effect.[14]
Comparative Performance Data (Hypothetical):
The table below illustrates the anticipated synergistic outcomes of combining this compound with an EGFR inhibitor, based on studies with similar TEAD inhibitors.
| Parameter | This compound Monotherapy | EGFR Inhibitor Monotherapy | This compound + EGFR Inhibitor Combination | Synergy Score (e.g., Bliss, HSA) |
| Cell Viability (IC50) | 50 nM | 80 nM | 8 nM (this compound), 15 nM (EGFRi) | >1 (Synergistic) |
| Tumor Growth Inhibition (in vivo) | 40% | 45% | 90% | Significant (p < 0.01) |
| Duration of Response (in vivo) | 20 days | 25 days | > 60 days | Synergistic |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of synergistic effects. Below are outlines of key experimental protocols.
Cell Viability and Synergy Analysis
-
Cell Culture: Culture cancer cell lines with known Hippo pathway and MAPK/EGFR pathway status in appropriate media.
-
Drug Treatment: Treat cells with a dose-response matrix of this compound and the combination drug (MAPK or EGFR inhibitor) for 72 hours.
-
Viability Assay: Assess cell viability using a commercial assay (e.g., CellTiter-Glo®).
-
Synergy Calculation: Analyze the dose-response data using synergy models such as the Bliss independence model or the Highest Single Agent (HSA) model to calculate synergy scores.[15]
In Vivo Xenograft Studies
-
Animal Models: Utilize immunodeficient mice bearing xenografts of relevant cancer cell lines.
-
Treatment Groups: Randomize mice into four groups: vehicle control, this compound alone, combination drug alone, and this compound plus combination drug.
-
Drug Administration: Administer drugs at predetermined doses and schedules.
-
Tumor Measurement: Measure tumor volume regularly using calipers.
-
Data Analysis: Compare tumor growth inhibition between the treatment groups. Statistical analysis (e.g., two-way ANOVA) is used to determine significance.[16][17]
Apoptosis Assay
-
Cell Treatment: Treat cells with this compound, the combination drug, or the combination for 48 hours.
-
Staining: Stain cells with Annexin V and Propidium Iodide (PI).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells.
Visualizing the Mechanisms
The following diagrams illustrate the targeted signaling pathways and a proposed experimental workflow.
Caption: The Hippo Signaling Pathway and the inhibitory action of this compound on TEAD.
Caption: The MAPK and RTK Signaling Pathways targeted by specific inhibitors.
Caption: A proposed experimental workflow for evaluating this compound combination therapies.
Conclusion
While direct experimental data for this compound in combination therapies is not yet publicly available, the strong preclinical evidence for other TEAD inhibitors provides a compelling rationale for investigating its synergistic potential with MAPK and EGFR pathway inhibitors. The data and protocols presented in this guide offer a foundational framework for researchers to design and execute studies aimed at unlocking the full therapeutic promise of this compound. Such combination strategies hold the potential to overcome drug resistance, enhance anti-tumor efficacy, and ultimately improve outcomes for patients with cancers driven by the Hippo pathway.
References
- 1. Hippo signaling pathway - Wikipedia [en.wikipedia.org]
- 2. trial.medpath.com [trial.medpath.com]
- 3. bmjoncology.bmj.com [bmjoncology.bmj.com]
- 4. Direct and selective pharmacological disruption of the YAP–TEAD interface by IAG933 inhibits Hippo-dependent and RAS–MAPK-altered cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An allosteric pan-TEAD inhibitor blocks oncogenic YAP/TAZ signaling and overcomes KRAS G12C inhibitor resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TEAD Inhibition Overcomes YAP1/TAZ-driven Primary and Acquired Resistance to KRASG12C Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. Kinase Signaling Pathways | Cell Signaling Technology [cellsignal.com]
- 13. bio.libretexts.org [bio.libretexts.org]
- 14. Combination Therapy with EGFR Tyrosine Kinase Inhibitors and TEAD Inhibitor Increases Tumor Suppression Effects in EGFR Mutation-positive Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Experimental design and sample size determination for testing synergism in drug combination studies based on uniform measures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
Head-to-Head Comparison: M3686 vs. IAG933 in Targeting the Hippo-YAP/TEAD Pathway
For Immediate Release
This guide provides a comprehensive, data-supported comparison of two investigational small molecule inhibitors of the Hippo-YAP/TEAD signaling pathway: M3686 and IAG933. Developed for researchers, scientists, and drug development professionals, this document outlines the distinct mechanisms of action, preclinical efficacy, and available clinical data for each compound, facilitating an informed evaluation for research and development purposes.
Executive Summary
This compound and IAG933 are both potent inhibitors of the TEAD family of transcription factors, the downstream effectors of the oncogenic YAP and TAZ coactivators. However, they employ fundamentally different mechanisms of action. This compound is a selective, allosteric inhibitor that binds to the palmitoylation pocket (P-site) of primarily TEAD1. In contrast, IAG933 is a pan-TEAD inhibitor that directly disrupts the protein-protein interaction (PPI) between all four TEAD isoforms and YAP/TAZ. This mechanistic divergence influences their biochemical profiles, cellular activities, and potential therapeutic applications. IAG933 has progressed to Phase I clinical trials, while this compound remains in the preclinical stage of development.
Data Presentation
The following tables summarize the available quantitative data for this compound and IAG933. It is important to note that this data is compiled from separate studies and not from a direct head-to-head comparison under identical experimental conditions.
Table 1: Mechanism of Action and In Vitro Activity
| Parameter | This compound | IAG933 |
| Target | TEAD1 (selective), weaker activity on TEAD3[1] | Pan-TEAD (TEAD1, 2, 3, 4)[2] |
| Binding Site | Allosteric (Palmitoylation Pocket / P-site)[1] | YAP/TAZ-TEAD Protein-Protein Interface[2] |
| TEAD1 Binding Affinity (IC50) | 51 nM[1] | Not reported |
| YAP/TAZ-TEAD4 PPI Inhibition (IC50) | Not applicable | 9 nM (in a TR-FRET assay) |
| Cell Viability (NCI-H226, IC50) | 0.06 µM | Not directly reported (GI50 is 13-91 nM in various mesothelioma cells) |
| TEAD Target Gene Inhibition (IC50) | Not reported | 11-26 nM (in MSTO-211H and NCI-H226 cells) |
Table 2: In Vivo Efficacy and Clinical Status
| Parameter | This compound | IAG933 |
| Animal Model | NCI-H226 Xenograft | MSTO-211H Xenograft (mouse and rat) |
| Reported Efficacy | Strong anti-tumor effects | Complete tumor regression at well-tolerated doses |
| Clinical Trial Status | Preclinical | Phase I (NCT04857372) |
| Maximum Tolerated Dose (Clinical) | Not applicable | 300 mg continuous once-daily schedule |
| Objective Response Rate (ORR) (Clinical) | Not applicable | 16.6% in 30 patients with pleural mesothelioma on continuous once-daily dosing |
Experimental Protocols
Detailed experimental protocols from the primary literature were not fully available. The following are representative methodologies based on the cited research and general laboratory practices for the key experiments.
Cell Viability Assay (for this compound)
The anti-proliferative activity of this compound was likely assessed using a standard cell viability assay such as the CellTiter-Glo® Luminescent Cell Viability Assay. NCI-H226 cells, a human mesothelioma cell line with a known dependency on the Hippo-YAP/TEAD pathway, would be seeded in 96-well plates. The cells would then be treated with a range of concentrations of this compound for a specified period (e.g., 72 hours). After incubation, the reagent is added to the wells, and the luminescent signal, which is proportional to the amount of ATP and thus the number of viable cells, is measured using a luminometer. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated from the dose-response curve.
Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay (for IAG933)
The inhibitory effect of IAG933 on the YAP-TEAD4 interaction was quantified using a TR-FRET assay. In this assay, a purified, acylated TEAD4 protein labeled with a donor fluorophore (e.g., terbium) and a peptide derived from YAP labeled with an acceptor fluorophore (e.g., GFP) are incubated together. When the two proteins interact, the fluorophores are brought into close proximity, allowing for fluorescence resonance energy transfer upon excitation of the donor. IAG933 is added at various concentrations to compete with the YAP peptide for binding to TEAD4. The disruption of the interaction leads to a decrease in the FRET signal. The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.
NCI-H226 Xenograft Model (for this compound and IAG933)
The in vivo anti-tumor efficacy of both compounds was evaluated using xenograft models. For a typical NCI-H226 xenograft study, immunodeficient mice (e.g., athymic nude mice) are subcutaneously injected with NCI-H226 cells. Once the tumors reach a palpable size, the mice are randomized into vehicle control and treatment groups. The treatment group receives the investigational compound (this compound or IAG933) orally at specified doses and schedules. Tumor volume and body weight are measured regularly throughout the study. At the end of the study, tumors may be excised for further analysis, such as target gene expression.
Visualizations
Signaling Pathway Diagrams
Caption: Mechanism of this compound: allosteric inhibition of TEAD.
Caption: Mechanism of IAG933: direct YAP/TAZ-TEAD PPI inhibition.
Experimental Workflow Diagram
Caption: A representative workflow for a xenograft efficacy study.
References
M3686: A Comparative Analysis of Specificity for TEAD Isoforms
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the binding specificity of M3686 against the four transcriptional enhanced associate domain (TEAD) isoforms: TEAD1, TEAD2, TEAD3, and TEAD4. This document summarizes key experimental data, details the methodologies used, and provides visual representations of the relevant biological pathways and experimental workflows.
Introduction to this compound and the Hippo-YAP-TEAD Pathway
This compound is a potent and selective inhibitor of TEAD1, developed as an amide derivative of the parent compound MSC-4106. The TEAD family of transcription factors (TEAD1-4) are key downstream effectors of the Hippo signaling pathway. This pathway plays a crucial role in regulating organ size, cell proliferation, and apoptosis. The transcriptional coactivators YAP (Yes-associated protein) and TAZ (transcriptional coactivator with PDZ-binding motif), when activated, translocate to the nucleus and bind to TEAD isoforms. This complex then initiates the transcription of genes that promote cell growth and proliferation. Dysregulation of the Hippo pathway is implicated in various cancers, making TEAD proteins attractive therapeutic targets.
Hippo-YAP-TEAD Signaling Pathway
The diagram below illustrates the core components and regulatory flow of the Hippo-YAP-TEAD signaling pathway. In its "ON" state (active Hippo signaling), a kinase cascade leads to the phosphorylation of YAP/TAZ, sequestering them in the cytoplasm for degradation. In the "OFF" state (inactive Hippo signaling), unphosphorylated YAP/TAZ translocate to the nucleus, bind to TEAD, and activate gene transcription.
Comparative Specificity of this compound against TEAD Isoforms
This compound was developed through the optimization of MSC-4106 to achieve enhanced selectivity for TEAD1. While specific binding affinity data for this compound against all four TEAD isoforms is detailed in the primary research publication, the selectivity profile can be inferred from its parent compound, MSC-4106. The binding affinities (Kd) of MSC-4106 for TEAD1, TEAD2, TEAD3, and TEAD4 were determined using surface plasmon resonance (SPR).
| Compound | TEAD1 (Kd, µM) | TEAD2 (Kd, µM) | TEAD3 (Kd, µM) | TEAD4 (Kd, µM) | Selectivity Profile |
| MSC-4106 | 0.12[1] | 4.6[1] | 1.4[1] | 5.6[1] | TEAD1 > TEAD3 > TEAD2 > TEAD4 |
| This compound | Potent & Selective | Weaker Binding | Weaker Binding | Weaker Binding | TEAD1-selective |
Data for this compound is qualitative based on published descriptions indicating its TEAD1 selectivity.
The data for the parent compound, MSC-4106, demonstrates a clear preference for TEAD1, with over 10-fold selectivity against TEAD3 and over 35-fold selectivity against TEAD2 and TEAD4.[1] this compound, as an optimized amide derivative, is reported to be a TEAD1-selective inhibitor.
Experimental Protocols
The determination of TEAD isoform selectivity for this compound and its parent compound involved biophysical assays to measure direct binding affinity. Nano-differential scanning fluorimetry (nanoDSF) was a key method used to assess the thermal stability of the TEAD proteins upon compound binding, which is indicative of a binding event.
Nano-Differential Scanning Fluorimetry (nanoDSF)
Objective: To determine the thermal stability (melting temperature, Tm) of TEAD isoforms in the presence and absence of an inhibitor. A significant shift in Tm upon addition of the compound indicates a direct binding interaction.
Methodology:
-
Protein Preparation: Recombinant human TEAD1, TEAD2, TEAD3, and TEAD4 proteins were purified.
-
Sample Preparation:
-
TEAD proteins were diluted to a final concentration of 0.1-0.2 mg/mL in a suitable buffer (e.g., HEPES-buffered saline).
-
This compound was dissolved in DMSO to create a stock solution and then serially diluted.
-
The TEAD protein solution was mixed with either DMSO (vehicle control) or varying concentrations of this compound.
-
-
nanoDSF Analysis:
-
Samples were loaded into high-sensitivity capillaries.
-
The intrinsic tryptophan fluorescence of the TEAD proteins was monitored as the temperature was increased linearly from 20°C to 95°C at a rate of 1°C/min.
-
The ratio of fluorescence emission at 350 nm and 330 nm was plotted against temperature to generate unfolding curves.
-
-
Data Analysis:
-
The melting temperature (Tm), the midpoint of the unfolding transition, was calculated for each sample.
-
The change in melting temperature (ΔTm) between the protein with the compound and the protein with DMSO was determined. A larger ΔTm indicates stronger binding and stabilization of the protein by the inhibitor.
-
Experimental Workflow for Determining TEAD Isoform Specificity
The following diagram outlines the typical workflow for assessing the specificity of a TEAD inhibitor like this compound.
Conclusion
The available data indicates that this compound is a selective inhibitor of TEAD1. This selectivity is supported by the binding affinity data of its parent compound, MSC-4106, which shows a clear preference for TEAD1 over the other three isoforms. The use of biophysical methods such as nanoDSF provides a robust approach to quantify the direct binding and selectivity of inhibitors like this compound to the TEAD family of transcription factors. For researchers in oncology and drug discovery, the targeted inhibition of specific TEAD isoforms with compounds like this compound represents a promising strategy for therapeutic intervention in cancers driven by the Hippo-YAP-TEAD pathway.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of M3686
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is a critical aspect of laboratory operations. This guide provides detailed procedures for the proper disposal of M3686, a potent and selective TEAD1 inhibitor. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this document outlines the best practices for handling and disposal based on general guidelines for hazardous chemical waste management.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). Standard laboratory PPE, including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times. All handling of M3aliquots or waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.
II. This compound Waste Identification and Segregation
Proper identification and segregation of this compound waste are the foundational steps for safe disposal.
-
Waste Classification: this compound should be treated as hazardous chemical waste. Due to its nature as a bioactive small molecule, it may be categorized as toxic waste.
-
Segregation: this compound waste must be segregated from other waste streams, such as non-hazardous solid waste, sharps, and radioactive waste. It is crucial to avoid mixing this compound waste with incompatible chemicals.
The following flowchart illustrates the decision-making process for this compound waste management:
Caption: this compound Waste Disposal Decision Workflow.
III. Waste Container and Labeling Requirements
The selection of appropriate containers and clear labeling is essential for preventing accidental exposure and ensuring proper disposal.
| Parameter | Specification | Rationale |
| Container Type | Borosilicate glass or high-density polyethylene (B3416737) (HDPE) | Chemical resistance and durability. |
| Container Size | 1-20 Liters | To safely accumulate waste without posing a storage hazard. |
| Container Lid | Securely sealing screw-cap | Prevents spills and evaporation of any solvent. |
| Labeling | "Hazardous Waste," "this compound," and full chemical names of any other constituents | Clear identification for safe handling and disposal. |
IV. Step-by-Step Disposal Procedures
-
Waste Collection:
-
Collect all materials contaminated with this compound, including unused solutions, contaminated labware (e.g., pipette tips, vials), and personal protective equipment (gloves, disposable lab coats), in a designated, compatible hazardous waste container.
-
For liquid waste containing this compound, use a dedicated liquid waste container. Do not mix with solid waste.
-
For solid waste, such as contaminated gloves and wipes, use a separate, clearly labeled solid waste container.
-
-
Container Management:
-
Keep the waste container securely closed at all times, except when adding waste.
-
Store the waste container in a designated, well-ventilated hazardous waste accumulation area, away from general laboratory traffic.
-
Ensure secondary containment is in place to capture any potential leaks or spills.
-
-
Disposal Request and Pickup:
-
Once the waste container is full or has reached the designated accumulation time limit (often 90 or 180 days, depending on institutional and local regulations), arrange for its disposal.
-
Follow your institution's specific procedures for requesting a hazardous waste pickup from the Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor.
-
Do not dispose of this compound waste down the drain or in the regular trash.
-
V. Spill and Emergency Procedures
In the event of a spill of this compound, the following steps should be taken immediately:
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Control: If safe to do so, prevent the spill from spreading by using absorbent materials.
-
Report: Notify your laboratory supervisor and the institutional EH&S department.
-
Clean-up: Spill cleanup should be performed by trained personnel using appropriate PPE and a spill kit containing absorbent pads, bags for contaminated materials, and any necessary neutralizing agents. All materials used for cleanup must be disposed of as hazardous waste.
By adhering to these procedures, researchers and laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a secure and compliant research environment.
Safeguarding Researchers: A Comprehensive Guide to Handling M3686
Disclaimer: No specific Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) for the TEAD1-selective amide, M3686, is publicly available. The following guidance is based on the established safety protocols for handling potent, research-grade antineoplastic and cytotoxic compounds. Researchers must conduct a thorough risk assessment and consult their institution's safety office before commencing any work with this substance.
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these protocols is critical to minimize exposure risk and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
The use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent dermal, ocular, and respiratory exposure to potent compounds like this compound. The required level of PPE is dictated by the specific handling procedure.
| Activity | Gloves | Gown | Respiratory Protection | Eye/Face Protection |
| Receiving/Storage | Single pair, chemotherapy-rated | Not required unless leakage is suspected | Not required unless leakage is suspected | Safety glasses |
| Preparation/Compounding | Double pair, chemotherapy-rated (nitrile) | Disposable, impermeable, long-sleeved with tight cuffs | NIOSH-certified respirator (e.g., N95 or higher) within a ventilated enclosure | Chemical splash goggles and face shield |
| Administration (In Vitro/In Vivo) | Double pair, chemotherapy-rated (nitrile) | Disposable, impermeable, long-sleeved with tight cuffs | NIOSH-certified respirator (if potential for aerosolization exists) | Chemical splash goggles and face shield |
| Waste Disposal | Double pair, chemotherapy-rated (nitrile) | Disposable, impermeable, long-sleeved with tight cuffs | NIOSH-certified respirator (if potential for aerosolization exists) | Chemical splash goggles and face shield |
| Spill Cleanup | Double pair, heavy-duty, chemotherapy-rated (nitrile) | Disposable, impermeable, long-sleeved with tight cuffs | NIOSH-certified respirator (e.g., PAPR for large spills) | Chemical splash goggles and face shield |
Operational Plan: From Receipt to Disposal
A systematic workflow is crucial for the safe handling of this compound. The following diagram outlines the key stages of this process.
Caption: A logical workflow for the safe handling of this compound.
Disposal Plan
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure. All waste generated from handling this compound is considered hazardous.
Waste Segregation and Disposal:
-
Trace Chemotherapy Waste: This includes items with minimal residual contamination, such as empty vials, used gloves, gowns, and absorbent pads.
-
Bulk Chemotherapy Waste: This includes unused or expired this compound, grossly contaminated materials from spills, and solutions containing the compound.
-
Container: Black, rigid, leak-proof containers clearly labeled "Bulk Cytotoxic Waste" or "Hazardous Chemical Waste."
-
Disposal: Must be managed as hazardous chemical waste and disposed of through your institution's Environmental Health and Safety (EH&S) department.[2]
-
-
Sharps Waste: All needles, syringes, and other sharps contaminated with this compound.
-
Container: Yellow, puncture-resistant sharps containers labeled "Cytotoxic Sharps."
-
Disposal: Incineration at a licensed hazardous waste facility.
-
Emergency Procedures
Immediate and appropriate action is required in the event of accidental exposure or a spill.
Accidental Exposure Protocol
Caption: Emergency procedures for accidental exposure to this compound.
Spill Cleanup Protocol
For any spill, the immediate priority is to ensure personnel safety and contain the spill.
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: At a minimum, wear double gloves, an impermeable gown, a NIOSH-certified respirator, and chemical splash goggles with a face shield.
-
Contain the Spill: Use a chemotherapy spill kit to absorb the spill. For liquid spills, cover with absorbent pads. For solid spills, gently cover with damp absorbent pads to avoid raising dust.
-
Clean the Area: Working from the outside in, clean the spill area with a detergent solution, followed by a rinse with water.[1]
-
Dispose of Waste: All materials used for spill cleanup must be disposed of as bulk cytotoxic waste.
-
Report the Incident: Document the spill and the cleanup procedure according to your institution's policies.
Experimental Protocol: General Guideline for In Vitro Cell-Based Assays
The following is a generalized protocol for preparing this compound for use in cell-based assays. Researchers must adapt this protocol based on the specific requirements of their experiments.
Objective: To prepare a stock solution of this compound and subsequent dilutions for treating cells in culture.
Materials:
-
This compound powder
-
Anhydrous DMSO (or other appropriate solvent)
-
Sterile, nuclease-free microcentrifuge tubes
-
Calibrated pipettes and sterile, filtered pipette tips
-
Cell culture medium
-
Personal Protective Equipment (as specified in the PPE table)
-
Chemical Fume Hood or Biological Safety Cabinet
Procedure:
-
Preparation: Perform all steps in a certified chemical fume hood or biological safety cabinet over a disposable, plastic-backed absorbent pad.
-
Stock Solution Preparation:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening.
-
Calculate the volume of solvent required to achieve the desired stock concentration (e.g., 10 mM).
-
Carefully add the calculated volume of anhydrous DMSO to the vial of this compound.
-
Cap the vial securely and vortex gently until the compound is completely dissolved.
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Clearly label each aliquot with the compound name, concentration, date, and solvent.
-
Store the aliquots at the recommended temperature (typically -20°C or -80°C) and protect from light.
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw a single aliquot of the this compound stock solution.
-
Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the final desired concentrations for cell treatment.
-
-
Cell Treatment:
-
Add the appropriate volume of the diluted this compound solution to the cell cultures.
-
Ensure proper mixing by gently swirling the culture plates.
-
-
Post-Procedure:
-
Dispose of all contaminated tips, tubes, and other materials in the appropriate cytotoxic waste containers.
-
Decontaminate the work surface of the fume hood or biosafety cabinet.
-
Remove PPE and dispose of it as trace cytotoxic waste.
-
Wash hands thoroughly with soap and water.
-
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
